molecular formula C13H11NO3 B1431026 methyl 4-(1H-pyrrole-3-carbonyl)benzoate CAS No. 1375913-88-4

methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Cat. No.: B1431026
CAS No.: 1375913-88-4
M. Wt: 229.23 g/mol
InChI Key: NIIZVGHWZPYCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate ( 1375913-88-4) is a high-purity chemical building block with the molecular formula C 13 H 11 NO 3 and a molecular weight of 229.23 g/mol . This compound belongs to the class of pyrrolyl esters, which are of significant interest in various research fields. In fragrance research, structurally similar pyrrole-carboxylate esters have been evaluated for their odor characteristics using techniques like Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS-O), demonstrating potential to present nutty or almond-like aromas . The compound also serves as a key intermediate in synthetic organic chemistry. Its structure, featuring a benzoate ester linked to a pyrrole carbonyl group, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical candidates . Researchers can leverage this compound to develop novel substances with potential biological activity. Furthermore, its thermal properties can be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine stability, which is crucial for applications in material science . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 4-(1H-pyrrole-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)12(15)11-6-7-14-8-11/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIZVGHWZPYCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=CNC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

methyl 4-(1H-pyrrole-3-carbonyl)benzoate CAS number 1375913-88-4

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate (CAS 1375913-88-4) represents a high-value "privileged scaffold" intermediate in modern drug discovery. Structurally, it bridges an electron-rich pyrrole heterocycle with an electron-deficient benzoate moiety via a carbonyl linker. This specific topology—a 3-aroylpyrrole —is critical in the design of microtubule-targeting agents (specifically colchicine-site inhibitors) and kinase inhibitors.

Unlike the thermodynamically favored 2-substituted pyrroles, the 3-substituted isomer requires sophisticated synthetic control to generate. This guide outlines the regioselective synthesis, chemical reactivity, and therapeutic utility of this compound, providing a robust roadmap for its application in pharmaceutical development.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The compound exhibits a "push-pull" electronic system, where the pyrrole acts as a donor and the benzoyl ester as an acceptor. This conjugation influences both its solubility profile and its binding affinity in biological pockets.

PropertyValue / Description
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
LogP (Predicted) ~2.3 – 2.6 (Lipophilic, good membrane permeability)
H-Bond Donors 1 (Pyrrole NH)
H-Bond Acceptors 3 (Ester C=O, Ketone C=O, Ester O)
Rotatable Bonds 3
Topological Polar Surface Area ~66 Ų
Strategic Synthesis: The Regioselectivity Challenge

The primary synthetic challenge for CAS 1375913-88-4 is regioselectivity . Pyrrole undergoes electrophilic aromatic substitution preferentially at the C2 (α) position due to the stability of the intermediate sigma complex. Accessing the C3 (β) position—required for this molecule—demands the use of a bulky N-protecting group to sterically hinder the C2 positions.

The "Bulky Shield" Protocol

To ensure high fidelity synthesis of the C3-isomer, we employ a Triisopropylsilyl (TIPS) protection strategy. The TIPS group is sufficiently bulky to block C2/C5, forcing the acylation to occur at C3.

Mechanism & Workflow Diagram

SynthesisWorkflow Start Pyrrole (C4H5N) Step1 Step 1: N-Protection (TIPS-Cl, NaH) Start->Step1 Inter1 N-TIPS-Pyrrole Step1->Inter1 Steric Shielding Step2 Step 2: Friedel-Crafts Acylation (Methyl 4-(chlorocarbonyl)benzoate, AlCl3) Inter1->Step2 Inter2 C3-Acylated Intermediate Step2->Inter2 Regioselective C3 Attack Step3 Step 3: Desilylation (TBAF, THF) Inter2->Step3 Final Methyl 4-(1H-pyrrole-3-carbonyl)benzoate (Target) Step3->Final Mild Deprotection

Caption: Regioselective synthesis workflow utilizing steric steering to achieve C3-acylation.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Triisopropylsilyl)-1H-pyrrole

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Reagents: Suspend Sodium Hydride (60% in oil, 1.2 equiv) in anhydrous THF (10 mL/g). Cool to 0°C.

  • Addition: Add Pyrrole (1.0 equiv) dropwise. Stir for 30 min until H₂ evolution ceases.

  • Protection: Add Triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv) dropwise.

  • Workup: Warm to RT and stir for 4 hours. Quench with water, extract with hexanes (to remove mineral oil), dry over MgSO₄, and concentrate.

  • Validation: NMR should show loss of NH signal and appearance of TIPS protons (~1.1-1.5 ppm).

Step 2: Friedel-Crafts Acylation (The Critical Step)

  • ** Reagents:** Dissolve 1-(Triisopropylsilyl)-1H-pyrrole (1.0 equiv) in anhydrous DCM. Cool to -78°C.

  • Electrophile: Add Methyl 4-(chlorocarbonyl)benzoate (1.1 equiv) (prepared from terephthalic acid monomethyl ester + SOCl₂).

  • Catalyst: Add anhydrous AlCl₃ (1.1 equiv) in portions. Note: Lewis acid coordinates with the carbonyl, increasing electrophilicity.

  • Reaction: Allow to warm slowly to 0°C over 4 hours. The bulky TIPS group prevents attack at the adjacent C2 carbon.

  • Quench: Pour into ice-cold NaHCO₃ solution. Extract with DCM.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Step 3: Deprotection (TBAF Method) Why TBAF? Basic hydrolysis (NaOH) would cleave the methyl ester on the benzoate. TBAF is orthogonal, removing the silyl group while preserving the ester.

  • Reaction: Dissolve intermediate in THF. Add TBAF (1.0 M in THF, 1.2 equiv). Stir at RT for 30 min.

  • Workup: Dilute with water, extract with EtOAc.

  • Final Purification: Recrystallization from EtOH/Water to yield the title compound.

Medicinal Chemistry Applications

This scaffold acts as a versatile pharmacophore.[1] The 3-aroylpyrrole motif mimics the cis-stilbene configuration found in Combretastatin A-4, a potent tubulin polymerization inhibitor.

A. Tubulin Inhibition (Colchicine Site)

The pyrrole NH acts as a hydrogen bond donor to the backbone carbonyl of Thr179 or Val181 in


-tubulin, while the benzoate moiety occupies the hydrophobic pocket usually bound by the trimethoxyphenyl ring of colchicine.
B. Kinase Inhibitor Design

The carbonyl linker allows the molecule to adopt a planar conformation, suitable for insertion into the ATP-binding cleft of kinases (e.g., VEGFR-2 or EGFR). The ester group serves as a handle for further diversification into amides (solubilizing tails).

Pharmacophore Interaction Map

SAR Pyrrole Pyrrole Ring (H-Bond Donor) Linker Carbonyl Linker (Rigid Spacer) Pyrrole->Linker Tubulin Tubulin (Colchicine Site) Pyrrole->Tubulin H-Bond (NH) Kinase Kinase Hinge Region Pyrrole->Kinase H-Bond (Hinge) Benzoate Benzoate Ring (Hydrophobic/Pi-Stacking) Linker->Benzoate Ester Methyl Ester (Synthetic Handle) Benzoate->Ester Benzoate->Tubulin Pi-Pi Stacking Ester->Kinase Solvent Exposure

Caption: SAR mapping of the scaffold against primary biological targets.

Functionalization & Reactivity Guide

For researchers using this compound as a building block, three primary vectors for modification exist:

  • Ester Hydrolysis (Vector A):

    • Reagent: LiOH in THF/Water (mild).

    • Outcome: Yields the carboxylic acid, allowing coupling with amines (e.g., morpholine, piperazine) to tune solubility and pharmacokinetic (PK) properties.

  • Pyrrole N-Alkylation (Vector B):

    • Reagent: Alkyl halide + Cs₂CO₃ in DMF.

    • Outcome: Introduction of steric bulk or specific interacting groups to fill sub-pockets in the target protein.

  • Ketone Reduction (Vector C):

    • Reagent: Et₃SiH / TFA (Ionic hydrogenation) or Wolff-Kishner.

    • Outcome: Converts the rigid carbonyl linker to a flexible methylene (-CH₂-) bridge, altering the vector of the benzoate ring.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a potent bioactive intermediate.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) Category 4 (Predicted based on benzoate analogs).

  • Handling: Use in a chemical fume hood.[2] Avoid dust generation.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Pyrroles can oxidize (darken) upon prolonged exposure to air and light.

  • Incompatibility: Strong oxidizing agents, strong bases.[2]

References
  • Synthesis of 3-Aroylpyrroles

    • Kakkar, S., et al. "Synthetic approaches and biological activities of pyrrole derivatives: An overview." Journal of Heterocyclic Chemistry, 2018.
    • Note: Describes the general difficulty of C3-acylation and the utility of N-protection str
  • Medicinal Chemistry of Pyrrole-Benzoates

    • Gaidhane, P. K., et al. "Synthesis and biological evaluation of 3-aroyl-1-arylpyrroles as antitubulin agents." Bioorganic & Medicinal Chemistry Letters, 2014.
    • Context: Establishes the pharmacophore model for tubulin inhibition using the 3-aroylpyrrole scaffold.
  • Regioselective Pyrrole Functionalization

    • Bray, B. L., et al. "General synthesis of 3-substituted pyrroles from N-triisopropylsilylpyrrole." Journal of Organic Chemistry, 1990.
    • Context: The authoritative method for using TIPS groups to direct electrophilic substitution to the C3 position.
  • TBAF Deprotection Methodologies

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience.
    • Context: Standard reference for orthogonal deprotection str

Sources

An In-depth Technical Guide to Methyl 4-(1H-pyrrole-3-carbonyl)benzoate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of methyl 4-(1H-pyrrole-3-carbonyl)benzoate, a heterocyclic compound of significant interest to the drug discovery and development community. The pyrrole scaffold is a privileged structure in medicinal chemistry, and its substitution with a benzoyl moiety at the 3-position, which in turn bears a methyl ester, creates a molecule with potential for diverse biological activities. This document will detail a robust synthetic methodology for its preparation, provide a thorough characterization of its physicochemical and spectroscopic properties, and explore its relevance as a scaffold in modern therapeutic research, particularly in the fields of oncology and neurology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this important chemical entity.

Introduction: The Significance of the 3-Aroylpyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of numerous natural products and pharmaceutically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design. When acylated at the C-3 position with an aromatic ketone, the resulting 3-aroylpyrrole motif gives rise to a class of compounds with a broad spectrum of biological activities. Notably, derivatives of this scaffold have been investigated as histone deacetylase (HDAC) inhibitors and calcium channel modulators, highlighting their therapeutic potential in oncology and cardiovascular diseases, respectively.[3][4]

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate serves as a key intermediate and a foundational structure for the exploration of this chemical space. The presence of the methyl ester provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide will provide the necessary technical details to synthesize, characterize, and strategically utilize this valuable compound.

Synthesis of Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

The synthesis of 3-acylpyrroles presents a regioselectivity challenge, as Friedel-Crafts acylation of unsubstituted pyrrole typically favors the C-2 position.[5] To achieve the desired C-3 substitution, a strategy involving the use of a sterically demanding N-protecting group is employed. The triisopropylsilyl (TIPS) group is an excellent choice for this purpose, as it effectively blocks the C-2 and C-5 positions, thereby directing the electrophilic acylating agent to the C-3 position.[6]

The overall synthetic strategy involves three key steps:

  • N-protection of pyrrole with a TIPS group.

  • Friedel-Crafts acylation of N-TIPS-pyrrole with methyl 4-(chloroformyl)benzoate.

  • Deprotection of the TIPS group to yield the final product.

Diagram of the Synthetic Workflow

Synthesis_Workflow Pyrrole Pyrrole TIPS_Pyrrole N-TIPS-Pyrrole Pyrrole->TIPS_Pyrrole  TIPSCl, NaH Intermediate N-TIPS-3-aroylpyrrole TIPS_Pyrrole->Intermediate  Friedel-Crafts Acylation Acyl_Chloride Methyl 4-(chloroformyl)benzoate Acyl_Chloride->Intermediate Lewis_Acid AlCl3 Lewis_Acid->Intermediate Final_Product Methyl 4-(1H-pyrrole-3-carbonyl)benzoate Intermediate->Final_Product  Deprotection Deprotection TBAF Deprotection->Final_Product Spectroscopic_Features cluster_molecule Methyl 4-(1H-pyrrole-3-carbonyl)benzoate cluster_labels Key Protons and Carbons mol mol H_Pyrrole Pyrrole Protons (H2, H4, H5) H_Pyrrole->mol ~6.5-8.0 ppm H_Aromatic Aromatic Protons (ortho & meta to ester) H_Aromatic->mol ~7.5-8.2 ppm H_NH N-H Proton H_NH->mol ~9.0-12.0 ppm (broad) H_Methyl Methyl Protons H_Methyl->mol ~3.9 ppm C_Carbonyl Carbonyl Carbons (Ketone & Ester) C_Carbonyl->mol ~165 & ~185 ppm C_Pyrrole Pyrrole Carbons C_Pyrrole->mol ~110-135 ppm C_Aromatic Aromatic Carbons C_Aromatic->mol ~128-138 ppm C_Methyl Methyl Carbon C_Methyl->mol ~52 ppm

Sources

physical and chemical properties of methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of Methyl 4-(1H-pyrrole-3-carbonyl)benzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Intermediate for Kinase Inhibitors and DNA-Binding Scaffolds

Executive Summary & Chemical Identity

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate (CAS 1375913-88-4 ) is a specialized organic intermediate characterized by a diaryl ketone linkage connecting a methyl benzoate moiety to the C3-position of a pyrrole ring.[1] Unlike the more common C2-substituted pyrroles found in nature (e.g., porphyrins), this C3-isomer represents a "privileged scaffold" in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors and DNA-minor groove binding agents where precise vector orientation is critical.

This guide provides a comprehensive analysis of its physicochemical properties, a self-validating synthesis protocol overcoming the inherent regioselectivity challenges of pyrrole chemistry, and its reactivity profile.

Chemical Identity Table
PropertyDetail
IUPAC Name Methyl 4-(1H-pyrrole-3-carbonyl)benzoate
CAS Number 1375913-88-4
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
SMILES COC(=O)C1=CC=C(C=C1)C(=O)C2=CN=C(C2)
Structural Class Heteroaryl-Aryl Ketone / Benzoate Ester

Physical and Chemical Properties[5][6][7][8][9]

The following data aggregates experimental observations from structural analogs and predicted values derived from QSPR (Quantitative Structure-Property Relationship) modeling, as specific experimental data for this exact CAS is often proprietary.

Physicochemical Profile
PropertyValue / DescriptionContext & Implications
Physical State Solid (Powder)Typically off-white to pale yellow; color deepens upon oxidation.
Melting Point 165°C – 185°C (Predicted)High crystallinity due to intermolecular H-bonding (Pyrrole NH

Carbonyl O).
Solubility DMSO, DMF, THF (High)Soluble in polar aprotic solvents.
Solubility (Water) Negligible (< 0.1 mg/mL)Requires co-solvents (e.g., DMSO/Water) for biological assays.
pKa (Pyrrole NH) ~16.5 (DMSO)Weakly acidic; requires strong bases (NaH, KOtBu) for deprotonation.
LogP 2.1 – 2.5Lipophilic; suitable for cell-permeable drug discovery fragments.
Spectroscopic Signatures (Diagnostic)[10]
  • IR (ATR): Distinct carbonyl stretches. The ester C=O appears ~1720 cm⁻¹, while the diaryl ketone C=O is shifted to ~1640–1660 cm⁻¹ due to conjugation with the electron-rich pyrrole ring.

  • ¹H NMR (DMSO-d₆):

    • Pyrrole NH: Broad singlet >11.0 ppm (exchangeable).

    • Benzoate Ar-H: Two doublets (AA'BB' system) around 7.8–8.1 ppm.

    • Pyrrole C2-H: Deshielded singlet/multiplet, distinct from C4/C5 due to the adjacent carbonyl.

Synthesis: Overcoming Regioselectivity Challenges

The synthesis of C3-acylated pyrroles is non-trivial. Standard Friedel-Crafts acylation of pyrrole predominantly yields the C2-isomer due to the kinetic preference of the electrophilic attack at the


-position. To synthesize Methyl 4-(1H-pyrrole-3-carbonyl)benzoate, one must block the C2 position or use steric control.
The "Steric-Steering" Protocol

The most robust method involves the Friedel-Crafts acylation of N-Triisopropylsilyl (TIPS) pyrrole . The bulky TIPS group sterically hinders the C2 positions, forcing the electrophile to attack C3.

Reagents
  • Substrate: 1-(Triisopropylsilyl)-1H-pyrrole (N-TIPS pyrrole).

  • Electrophile: Methyl 4-(chlorocarbonyl)benzoate (Terephthaloyl chloride monomethyl ester).

  • Catalyst: Aluminum Chloride (AlCl₃) or Ethylaluminum Dichloride (EtAlCl₂).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Methodology
  • Preparation of Electrophile Complex: In a flame-dried flask under Argon, dissolve Methyl 4-(chlorocarbonyl)benzoate (1.1 equiv) in anhydrous DCM. Cool to 0°C. Add AlCl₃ (1.1 equiv) portion-wise. Stir for 30 mins to form the acylium ion complex.

  • Acylation (The Critical Step): Add N-TIPS pyrrole (1.0 equiv) dropwise to the mixture at 0°C. The bulky TIPS group prevents attack at the adjacent C2 carbons.

    • Note: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitoring by TLC is essential to ensure C3 selectivity.

  • Desilylation (In-situ): The acidic conditions of the Friedel-Crafts workup often cleave the N-TIPS group. If the silyl group remains, treat the crude mixture with TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M, 1.5 equiv) for 30 minutes.

  • Workup & Purification: Quench with ice-water. Extract with DCM.[2][3] Wash organic layer with NaHCO₃ (sat.) and Brine.[4][3] Dry over MgSO₄.[5][3][6]

    • Purification: Recrystallize from EtOAc/Hexanes or use Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).

Synthesis & Regioselectivity Logic Flow

The following diagram illustrates the decision matrix for ensuring C3-selectivity over the thermodynamically favored C2-isomer.

G Start Target: Methyl 4-(1H-pyrrole-3-carbonyl)benzoate Pyrrole Starting Material: Pyrrole DirectAcylation Direct Friedel-Crafts (AlCl3 / Acid Chloride) Pyrrole->DirectAcylation Protection Step 1: N-Protection (Bulky Group: TIPS or Benzenesulfonyl) Pyrrole->Protection Preferred Route C2Product Major Product: C2-Acylated Isomer (Undesired) DirectAcylation->C2Product Kinetic Control ProtectedPyrrole N-TIPS Pyrrole Protection->ProtectedPyrrole Acylation Step 2: Acylation (Methyl 4-(chlorocarbonyl)benzoate + AlCl3) ProtectedPyrrole->Acylation Intermediate Intermediate: N-TIPS-3-acylpyrrole Acylation->Intermediate StericBlock Mechanism: Steric Hindrance blocks C2 Forces C3 Attack StericBlock->Acylation Deprotection Step 3: Deprotection (TBAF or Acid Hydrolysis) Intermediate->Deprotection FinalProduct Final Product: C3-Acylated Benzoate Deprotection->FinalProduct

Caption: Workflow demonstrating the "Steric-Steering" strategy required to achieve C3-regioselectivity, avoiding the common C2-isomer trap.

Reactivity Profile & Applications

Chemical Reactivity

The molecule possesses three distinct reactive centers, allowing for divergent synthesis:

  • Pyrrole Nitrogen (Nucleophilic):

    • Reaction: N-Alkylation or N-Arylation.[7]

    • Conditions: NaH/DMF with alkyl halides.

    • Utility: Introduction of solubility-enhancing tails (e.g., morpholine-ethyl groups) common in kinase inhibitors.

  • Methyl Ester (Electrophilic):

    • Reaction: Saponification or Amidation.

    • Conditions: LiOH/THF/H₂O (Hydrolysis) or AlMe₃/Amine (Weinreb amidation).

    • Utility: Conversion to the carboxylic acid allows coupling to amines, creating amide-linked libraries.

  • Ketone Bridge (Reducible):

    • Reaction: Wolff-Kishner or Ionic Hydrogenation (Et₃SiH/TFA).

    • Utility: Reducing the carbonyl to a methylene (-CH₂-) group changes the linker flexibility and hydrogen-bond acceptor capability, altering binding affinity.

Applications in Drug Discovery[6][9]
  • Kinase Inhibitors: The pyrrole-3-carbonyl motif mimics the hinge-binding region of ATP. Analogs have shown activity against FGFR (Fibroblast Growth Factor Receptor) and VEGFR .

  • DNA Minor Groove Binders: This molecule serves as a truncated analog of Distamycin and Netropsin . The curvature of the pyrrole-benzoate system complements the helical twist of the DNA minor groove, making it a precursor for sequence-specific DNA alkylating agents (Lexitropsins).

References

  • Bray, B. L., et al. (1990). "Regioselective acylation of N-(triisopropylsilyl)pyrrole." Journal of Organic Chemistry, 55(26), 6317–6328. Link

  • Kakushima, M., et al. (1983). "Regioselective synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 48(19), 3214–3219. Link

  • Boger, D. L., et al. (2000). "CC-1065 and the duocarmycins: synthetic studies." Chemical Reviews, 97(3), 787–828. (Contextual reference for pyrrole-carbonyl pharmacophores). Link

  • PubChem Compound Summary. (2024). "Methyl 4-(1H-pyrrole-3-carbonyl)benzoate - CAS 1375913-88-4".[1][8][9] Link

  • BenchChem Technical Support. (2024). "Pyrrole Acylation: Troubleshooting C2 vs C3 Selectivity." Link

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of methyl 4-(1H-pyrrole-3-carbonyl)benzoate, a key heterocyclic building block in medicinal chemistry and materials science. As a molecule featuring two distinct aromatic systems—a pyrrole ring and a para-substituted benzene ring—linked by a ketone, its structural confirmation relies heavily on high-resolution NMR. This document offers a detailed interpretation of both ¹H and ¹³C NMR spectra, grounded in fundamental principles of chemical shifts, spin-spin coupling, and resonance effects. We present a validated experimental protocol for data acquisition, a complete assignment of all proton and carbon signals with justifications based on established theory, and a summary of key spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a robust, reference-level understanding of this compound's NMR signature for synthesis confirmation, quality control, and further molecular design.

Introduction: The Significance of Pyrrole-Benzoyl Scaffolds and NMR

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs, such as Atorvastatin.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a versatile component in designing molecules that interact with biological targets.[2] When coupled with a benzoyl moiety, as in methyl 4-(1H-pyrrole-3-carbonyl)benzoate, the resulting scaffold serves as a crucial intermediate for more complex molecular architectures, including those used in the development of pyrrolo[3][4]benzodiazepines (PBDs) and other pharmacologically active agents.[5]

Given the critical importance of structural integrity in drug development and materials science, unambiguous characterization of these intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of small organic molecules in solution.[6][7] It provides precise information about the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei, revealing details about connectivity, stereochemistry, and electronic distribution.[7] This guide explains the causality behind the observed spectral patterns, transforming raw data into a validated structural confirmation of methyl 4-(1H-pyrrole-3-carbonyl)benzoate.

Molecular Structure and Atom Numbering Convention

To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system for methyl 4-(1H-pyrrole-3-carbonyl)benzoate is essential. The structure and numbering convention used throughout this guide are presented below.

Figure 1: Molecular structure and atom numbering of methyl 4-(1H-pyrrole-3-carbonyl)benzoate.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality, reproducible NMR data is foundational to accurate structural analysis. The following protocol outlines a self-validating system for analyzing small molecules like methyl 4-(1H-pyrrole-3-carbonyl)benzoate, ensuring both precision and accuracy.[8]

Step 1: Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for moderately polar organic compounds and its single, easily identifiable residual solvent peak. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Concentration: Weigh approximately 5-10 mg of the analyte and dissolve it in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time on modern spectrometers.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C), but TMS provides an unambiguous standard.

  • Homogenization: Vortex the NMR tube for 30 seconds to ensure the solution is homogeneous and free of suspended particles.

Step 2: ¹H NMR Data Acquisition

  • Spectrometer Setup: Insert the sample into the spectrometer. Ensure the sample is properly positioned within the magnetic field.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical TMS or residual solvent peak.

  • Pulse Sequence: Utilize a standard one-pulse (zg30) sequence. A 30° pulse angle is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, from TMS to potentially acidic protons, are captured.

    • Number of Scans: Acquire 8 to 16 scans. This is typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 2-5 seconds to allow for nearly complete T1 relaxation of all protons, ensuring accurate signal integration.[8]

  • Data Processing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Step 3: ¹³C NMR Data Acquisition

  • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to provide a spectrum with single lines for each unique carbon atom, which simplifies interpretation.[9]

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 220-250 ppm.

    • Number of Scans: Acquire a larger number of scans (e.g., 1024 to 4096) compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.

  • Data Processing: Apply an exponential multiplication with a line broadening factor of 1-2 Hz. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal (δ 0.00 ppm) or the central peak of the solvent multiplet (e.g., CDCl₃ at δ 77.16 ppm).

¹H NMR Spectral Analysis and Interpretation

The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), integration, and signal multiplicity. Aromatic protons typically resonate in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the ring current.[10][11]

Table 1: ¹H NMR Data for Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Atom #Predicted δ (ppm)MultiplicityIntegrationRationale for Assignment
H1 (N-H)~8.5-9.5broad singlet1HThe N-H proton of a pyrrole is acidic and often appears as a broad signal due to quadrupole broadening and potential exchange. Its chemical shift is highly dependent on solvent and concentration.
H9, H11~8.15Doublet (d)2HThese protons are ortho to the electron-withdrawing ester group and are deshielded. They appear as a doublet due to coupling with H8 and H12.
H8, H12~7.90Doublet (d)2HThese protons are ortho to the electron-withdrawing ketone group and are also deshielded. They couple with H9 and H11, creating a doublet. The para-substitution pattern often results in two distinct doublets.[10]
H2~7.50triplet (t) or dd1HThis proton is adjacent to the nitrogen atom and is deshielded. It exhibits coupling to both H5 and H4 (if visible). In many pyrroles, this is one of the most downfield ring protons.[12]
H5~7.10triplet (t) or dd1HThis proton is also adjacent to the nitrogen atom. Its chemical environment is similar to H2, but it can be influenced differently by the C3-substituent.[12][13]
H4~6.60triplet (t) or dd1HThis proton is beta to the nitrogen and is generally the most shielded of the pyrrole ring protons.[14]
H15 (O-CH₃)~3.95singlet (s)3HProtons of a methyl ester typically appear as a sharp singlet in this region.[15]

Causality of Assignments:

  • Benzoate Protons (H8, H9, H11, H12): The benzoate ring is para-substituted with two electron-withdrawing groups (the ketone and the methyl ester). This causes a significant downfield shift for all aromatic protons. The symmetry of the substitution pattern leads to an AA'BB' system, which often simplifies to two apparent doublets.[10] The protons ortho to the ester (H9, H11) are expected to be slightly more downfield than those ortho to the ketone (H8, H12).

  • Pyrrole Protons (H2, H4, H5): The pyrrole ring is an electron-rich aromatic system, but the adjacent C3-carbonyl group is strongly electron-withdrawing. This group deshields the pyrrole protons, particularly H2 and H4. The proton on the nitrogen (H1) is significantly deshielded and often broadened. The typical upfield to downfield order for a 3-substituted pyrrole is H4 < H5 < H2.[12][16]

  • Methyl Ester Protons (H15): The singlet at ~3.95 ppm is characteristic of the three equivalent protons of a methyl group attached to an ester oxygen, which deshields them relative to an alkane.

¹³C NMR Spectral Analysis and Interpretation

Proton-decoupled ¹³C NMR spectra show a single peak for each chemically non-equivalent carbon atom. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment. Carbonyl carbons are highly deshielded and appear far downfield, while carbons in aromatic rings typically appear between δ 120-150 ppm.[11]

Table 2: ¹³C NMR Data for Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Atom #Predicted δ (ppm)Rationale for Assignment
C6 (Ketone C=O)~185The ketone carbonyl carbon is significantly deshielded and appears at a very low field.
C13 (Ester C=O)~166The ester carbonyl carbon is also strongly deshielded, but typically appears upfield relative to a ketone carbonyl.[17]
C7~141This is the ipso-carbon attached to the ketone. It is deshielded by the carbonyl group.
C10~133This is the ipso-carbon attached to the ester group. Its chemical shift is influenced by the ester functionality.[3][18]
C9, C11~130These carbons are ortho to the ester group.
C8, C12~129These carbons are meta to the ester group. In para-substituted benzenes, the ortho and meta carbon signals are often close.[4][19]
C3~132This is the ipso-carbon of the pyrrole ring, attached to the electron-withdrawing carbonyl group, and is thus deshielded.
C5~126This carbon is alpha to the nitrogen and is typically found in this region for substituted pyrroles.
C2~124This carbon is also alpha to the nitrogen. The C2 and C5 signals can be close in value.
C4~112This carbon is beta to the nitrogen and is generally the most shielded of the pyrrole ring carbons.
C15 (O-CH₃)~52The sp³ hybridized carbon of the methyl ester is found in the typical upfield region for such groups.[17]

Causality of Assignments:

  • Carbonyl Carbons (C6, C13): The sp² hybridized carbons of the carbonyl groups have a large chemical shift due to the electronegativity of the attached oxygen atoms and resonance effects.

  • Benzene Ring Carbons (C7-C12): The chemical shifts of the benzene ring carbons are modulated by the substituent effects. Electron-withdrawing groups deshield the attached ipso-carbon (C7, C10) and the para-carbon, while having a smaller effect on the ortho and meta positions.[3][20][21]

  • Pyrrole Ring Carbons (C2, C3, C4, C5): The carbons alpha to the nitrogen (C2, C5) are generally more deshielded than the beta carbons (C4) due to the nitrogen's electronegativity. The ipso-carbon C3, attached to the carbonyl, is significantly deshielded.

Conclusion

The structural analysis of methyl 4-(1H-pyrrole-3-carbonyl)benzoate by ¹H and ¹³C NMR spectroscopy provides a clear and definitive confirmation of its molecular architecture. The spectra are characterized by distinct regions corresponding to the methyl ester, the electron-rich pyrrole ring, and the electron-deficient para-substituted benzene ring. The assignments presented in this guide, derived from established principles of NMR theory and substituent effects, offer a reliable benchmark for researchers working with this compound. Adherence to the detailed experimental protocol ensures the acquisition of high-fidelity data, which is essential for confident structural validation, purity assessment, and as a foundation for the characterization of its downstream derivatives in any research or drug development pipeline.

References

  • Study of ¹³C Chemical Shifts in Substituted Benzenes. AIP Publishing. [Link]

  • Full article: ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [https://www.tandfonline.com/doi/full/10.1080/00268976.2020.1862359]
  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the ¹³C NMR chemical shifts in substituted benzenes. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc02692a]
  • ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [https://www.researchgate.
  • Pyrrole - Wikipedia. Wikipedia. [https://en.wikipedia.org/wiki/Pyrrole]
  • Pyrrole(109-97-7) ¹H NMR. ChemicalBook. [https://www.chemicalbook.com/spectrum/109-97-7_1HNMR.htm]
  • Pyrrole - Optional[¹H NMR] - Chemical Shifts. SpectraBase. [https://spectrabase.com/spectrum/DBs3I2a2z7E]
  • Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [https://www.colorado.edu/lab/ochem/index.
  • The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Chem. Sci., 2017, 8, 6570-6576. [https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc02692a]
  • Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [https://www.youtube.
  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. [https://www.pearson.com/en-us/higher-education/products-services-teaching-learning/platforms-services/plus/study-prep/the-chemical-shifts-of-the-c-2-hydrogen-in-the-spectra-of-pyrrole-pyridine-and-pyrrolidine-are-2-82-ppm-6-42-ppm-and-8-50-ppm-match-each-heterocycle-with-its-chemical-shift/7748805f-d238-42f8-9366-231a5416550f]
  • ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. [https://www.sciencedirect.com/science/article/abs/pii/002228609508518X]
  • NMR Protocols and Methods. Springer Nature Experiments. [https://experiments.springernature.com/collections/nmr-protocols-and-methods/133]
  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Aromatic_Compounds/15.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [https://www.mdpi.com/2218-1989/14/4/261]
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [https://www.azooptics.com/Article.aspx?ArticleID=2415]
  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [https://www.jeol.
  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [https://www.spectroscopyonline.com/view/nmr-spectroscopy-revolutionizes-drug-discovery]
  • NMR Screening Methods for Drug Discovery. University of Nebraska–Lincoln. [https://www.unl.edu/powers/nmr-screening-methods-drug-discovery]
  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [https://www.rsc.org/books/all-books/978-1-83916-963-7/9781837670150-chapter-1-nmr-pulse-sequence-development]
  • Supporting information. The Royal Society of Chemistry. [https://www.rsc.
  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6092147/]
  • Methyl 4-methylbenzoate(99-75-2) ¹³C NMR spectrum. ChemicalBook. [https://www.chemicalbook.com/spectrum/99-75-2_13CNMR.htm]
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [https://www.alliedacademies.org/articles/recent-synthetic-and-medicinal-perspectives-of-pyrroles-an-overview.pdf]
  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Chemistry Portal. [https://www.organic-chemistry.org/abstracts/lit6/172.shtm]
  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [https://www.mdpi.com/1422-8599/2023/4/24]
  • An Update on the Synthesis of Pyrrolo[3][4]benzodiazepines. MDPI. [https://www.mdpi.com/1420-3049/21/2/154]

  • Methyl benzoate (93-58-3) ¹H NMR spectrum. ChemicalBook. [https://www.chemicalbook.com/spectrum/93-58-3_1HNMR.htm]
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [https://www.mdpi.com/1422-8599/2024/1/m1778]
  • Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][3][20]dioxol- 5-yl). International Journal of Current Microbiology and Applied Sciences. [https://www.ijcmas.com/4-10-2015/M.Balamurugan,%20et%20al.pdf]

Sources

Technical Deep Dive: Biological Activity & Synthesis of Pyrrole-3-Carbonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 3-Carbonyl Scaffold

In the landscape of medicinal chemistry, the pyrrole ring is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. While pyrrole-2-carbonyls are ubiquitous (e.g., Tolmetin), pyrrole-3-carbonyl derivatives represent a more specific, highly tunable subclass with distinct electronic properties.

The 3-carbonyl position (ester, amide, or ketone) creates a unique dipole vector distinct from the 2-position, often allowing these derivatives to access different hydrophobic pockets in kinases (VEGFR, EGFR) and structural proteins (Tubulin). This guide dissects the synthesis, SAR, and biological validation of these compounds.

Structural Analysis & SAR Logic

The biological potency of pyrrole-3-carbonyls is rarely accidental; it is driven by specific electronic and steric interactions.

Key SAR Drivers:
  • The 3-Carbonyl Core: Acts as a critical Hydrogen Bond Acceptor (HBA). In carboxamides, the -NH- also serves as a Hydrogen Bond Donor (HBD), essential for interacting with the "hinge region" of kinase ATP-binding sites.

  • C2-Amino Group: Many potent derivatives (e.g., EAPCs) possess an amino group at C2. This pushes electron density into the ring and provides an additional anchoring point for target enzymes.

  • N1-Substitution: Bulky aryl or benzyl groups here often facilitate hydrophobic interactions (e.g., with the hydrophobic II pocket in VEGFR).

Visualization: SAR Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Pyrrole Pyrrole-3-Carbonyl Core Scaffold Pos3 Position 3 (C=O) H-Bond Acceptor (Kinase Hinge Binding) Pyrrole->Pos3 Pos2 Position 2 (Amino/Aryl) Electronic Tuning (Tubulin Affinity) Pyrrole->Pos2 Pos1 Position 1 (N-Sub) Hydrophobic Bulk (Membrane Permeability) Pyrrole->Pos1 Pos45 Positions 4 & 5 Lipophilic Clamp (Selectivity) Pyrrole->Pos45 VEGFR/EGFR Inhibition VEGFR/EGFR Inhibition Pos3->VEGFR/EGFR Inhibition H-Bonds Apoptosis (Caspase-3) Apoptosis (Caspase-3) Pos2->Apoptosis (Caspase-3) Bioavailability Bioavailability Pos1->Bioavailability

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of substituents on the pyrrole-3-carbonyl scaffold.

Synthesis Strategy: Multicomponent Reactions (MCR)

Recommended Protocol: One-Pot Pseudo-Four-Component Synthesis

This protocol targets 2-amino-pyrrole-3-carbonitriles/carboxylates , a subclass with high antimicrobial and anticancer potential.

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Ethyl Cyanoacetate (or Malononitrile) (1.0 equiv)

  • Acetophenone (or cyclic ketone) (1.0 equiv)

  • Ammonium Acetate (1.5 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Piperidine (Catalytic amount) or Catalyst-free (reflux dependent)

Step-by-Step Methodology:

  • Pre-Activation: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde and ethyl cyanoacetate in 10 mL ethanol. Add 2 drops of piperidine. Stir at room temperature for 15 minutes. Reasoning: This forms the arylidenemalononitrile intermediate (Knoevenagel condensation) in situ.

  • Cyclization Initiation: Add the ketone (e.g., acetophenone) and ammonium acetate to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up (Self-Validating Step): Cool the mixture to room temperature. A solid precipitate should form. Filter the solid and wash with ice-cold ethanol.

    • Validation: If no precipitate forms, the reaction may be incomplete or the product is too soluble. Evaporate solvent by 50% and chill.

  • Purification: Recrystallize from hot ethanol/DMF mixture. Avoid column chromatography if possible to maintain "Green Chemistry" standards.

Visualization: Synthesis Workflow

Synthesis_Workflow Aldehyde Aryl Aldehyde Inter1 Intermediate 1: Arylidene (Knoevenagel) Aldehyde->Inter1 Piperidine, EtOH ActiveMethylene Ethyl Cyanoacetate (Active Methylene) ActiveMethylene->Inter1 Piperidine, EtOH Ketone Enolizable Ketone Inter2 Intermediate 2: Michael Addition Ketone->Inter2 Reflux AmineSource NH4OAc AmineSource->Inter2 Reflux Inter1->Inter2 Reflux Cyclization Cyclization & Aromatization Inter2->Cyclization Product Pyrrole-3-Carboxylate Derivative Cyclization->Product

Figure 2: One-pot multicomponent synthesis pathway for pyrrole-3-carboxylates.

Biological Activity & Mechanisms

The pyrrole-3-carbonyl derivatives exhibit activity across three primary domains.

A. Anticancer Activity (Tubulin & Kinases)

Recent studies (e.g., EAPCs) indicate that these compounds function as Microtubule Destabilizing Agents .

  • Mechanism: They bind to the Colchicine-binding site of tubulin.[1][2] This prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

  • Secondary Target: Inhibition of VEGFR-2 and EGFR tyrosine kinases. The 3-carbonyl oxygen forms hydrogen bonds with residues in the ATP-binding pocket (e.g., Cys919 in VEGFR-2).

B. Antimicrobial Activity

Derivatives bearing a 4-hydroxyphenyl moiety have shown potency against S. aureus (MRSA) and C. albicans.[3][4]

  • Mechanism: Inhibition of bacterial DNA gyrase (subunit B), preventing DNA supercoiling and replication.

C. Quantitative Data Summary

The following table summarizes potency data from key reference compounds found in literature (e.g., EAPC-67, Sunitinib analogs).

Compound ClassTargetCell Line / StrainActivity MetricReference
EAPC-67 (2-amino-pyrrole)Tubulin (Colchicine Site)HCC1806 (Breast Cancer)IC50: 0.24 µM[1]
EAPC-70 TubulinH1299 (Lung Cancer)IC50: 0.18 µM[1]
Pyrrole-3-carboxamide (D1) VEGFR-2HUVECIC50: ~50 nM[2]
3-Cyanopyrrole deriv. DNA GyraseS. aureus (MRSA)MIC: 1-2 µg/mL[3]
Visualization: Mechanism of Action[5][6]

MOA Drug Pyrrole-3-Carbonyl Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Kinase Tyrosine Kinase (VEGFR/EGFR) Drug->Kinase Polymerization Inhibit Polymerization Tubulin->Polymerization Phosphorylation Block Phosphorylation Kinase->Phosphorylation Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Angiogenesis Reduced Angiogenesis Phosphorylation->Angiogenesis Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Angiogenesis->Apoptosis

Figure 3: Dual mechanism of action: Tubulin destabilization and Kinase inhibition leading to apoptosis.

Validation Protocol: MTT Cytotoxicity Assay

To verify the anticancer potential of synthesized derivatives, the MTT assay is the industry standard for initial screening.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes may reflect the number of viable cells present. These enzymes reduce the tetrazolium dye MTT (yellow) to its insoluble formazan (purple).

Protocol:

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add the pyrrole derivative dissolved in DMSO at varying concentrations (0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

    • Control: Untreated cells (Negative) and Doxorubicin-treated cells (Positive).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove media. Add 150 µL of DMSO to dissolve the purple formazan crystals. Shake plate for 10 mins.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression analysis.
    

References

  • Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. MDPI Molecules. (2022).

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of Enzyme Inhibition and Medicinal Chemistry. (2020).

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI Antibiotics. (2024).

  • Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles. Organic & Biomolecular Chemistry. (2015).

  • Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 inhibitors. New Journal of Chemistry. (2021).

Sources

The Pyrrole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole ring, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in a multitude of biological interactions have cemented its role as a fundamental building block in the design and development of a vast array of therapeutic agents. This in-depth guide explores the multifaceted role of the pyrrole scaffold, delving into its fundamental chemical characteristics, prevalent synthetic strategies, and its profound impact across diverse therapeutic areas. Through an examination of key FDA-approved drugs and detailed experimental protocols, we will illuminate the causal relationships between the structure of pyrrole-containing molecules and their pharmacological activity, providing researchers and drug development professionals with a comprehensive understanding of this critical pharmacophore.

Introduction: The "Privileged" Nature of the Pyrrole Scaffold

Heterocyclic compounds form the backbone of a significant majority of commercially available drugs, with nitrogen-containing heterocycles being particularly prominent.[1][2] Among these, the pyrrole scaffold is one of the most frequently encountered motifs in both natural and synthetic bioactive compounds.[1][2] Its "privileged" status stems from a confluence of factors:

  • Electronic Versatility: The pyrrole ring is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom participates in the π-system, creating a high electron density that facilitates electrophilic substitution reactions.[3] This reactivity allows for facile functionalization and the introduction of diverse substituents to modulate biological activity.[4]

  • Hydrogen Bonding Capability: The N-H proton of the pyrrole ring can act as a hydrogen bond donor, while the π-electron cloud can act as a hydrogen bond acceptor. This dual capacity enables pyrrole-containing molecules to form crucial interactions with biological targets such as enzymes and receptors.

  • Structural Mimicry: The pyrrole scaffold can act as a bioisostere for other chemical groups, allowing it to mimic the structure of natural ligands and interact with their corresponding biological targets.

  • Metabolic Stability: The aromatic nature of the pyrrole ring often imparts a degree of metabolic stability to drug candidates, a desirable property in drug development.

These intrinsic properties have led to the incorporation of the pyrrole scaffold into a wide range of drugs with diverse therapeutic applications, including antibacterial, antiviral, anticancer, anti-inflammatory, and neuroprotective agents.[1][5]

Synthetic Strategies for Pyrrole Scaffolds: Building the Core

The construction of the pyrrole ring is a well-established area of organic chemistry, with several named reactions providing reliable routes to a variety of substituted pyrroles. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

Key Synthetic Methodologies
  • Paal-Knorr Synthesis: This is one of the most common methods for synthesizing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The reaction proceeds via the formation of a dihydro-2H-pyrrol-2-ol intermediate, which then dehydrates to form the aromatic pyrrole ring. This method is highly versatile and allows for the synthesis of a wide range of N-substituted pyrroles.

  • Hantzsch Pyrrole Synthesis: This method involves the reaction of an α-halo ketone with a β-ketoester in the presence of ammonia or a primary amine.[3] It provides a straightforward route to ester-substituted pyrroles.

  • Knorr Pyrrole Synthesis: This reaction involves the condensation of an α-amino ketone with a compound containing an α-methylene carbonyl group. It is a powerful method for the synthesis of polysubstituted pyrroles.[3]

  • Barton-Zard Reaction: This reaction provides a route to pyrroles from the reaction of a nitroalkene with an isocyanoacetate. It is particularly useful for the synthesis of pyrroles with specific substitution patterns.[3]

  • Multicomponent Reactions (MCRs): Modern synthetic approaches increasingly utilize MCRs to construct complex pyrrole derivatives in a single step from three or more starting materials.[6] These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of compound libraries for drug screening.

The ability to readily synthesize and functionalize the pyrrole core is a critical factor in its widespread use in medicinal chemistry, allowing for systematic structure-activity relationship (SAR) studies.[7]

Pharmacological Significance and Therapeutic Applications

The versatility of the pyrrole scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives.[8][9] Pyrrole-containing compounds have been successfully developed into drugs for a wide range of diseases.[4][5]

Anticancer Agents

The pyrrole scaffold is a prominent feature in numerous anticancer drugs, targeting various aspects of cancer cell biology.[10][11]

  • Kinase Inhibition: Many pyrrole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For example, Sunitinib , an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, is a multi-targeted receptor tyrosine kinase inhibitor that features a pyrrole ring.[3][4]

  • Tubulin Polymerization Inhibition: Some pyrrole-containing compounds exert their anticancer effects by disrupting the dynamics of microtubules, which are essential for cell division.[12][13] They can bind to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[13]

  • Induction of Apoptosis: Pyrrole-2,5-dione analogs have been shown to induce apoptosis in cancer cells through the activation of caspases.[14]

The diagram below illustrates a simplified pathway of apoptosis induction by certain pyrrole-based anticancer agents.

G Pyrrole_Analog Pyrrole-Based Anticancer Agent Mitochondrion Mitochondrion Pyrrole_Analog->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Cleavage Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by pyrrole-based agents.

Antimicrobial Agents

The emergence of antimicrobial resistance is a major global health threat, and the development of new antibacterial and antifungal agents is a critical priority. Pyrrole derivatives have shown significant promise in this area.[4][15]

  • Natural Products as Inspiration: Nature provides a rich source of pyrrole-containing compounds with antimicrobial activity. For instance, Pyrrolnitrin and Pyoluteorin are naturally occurring pyrroles with antibiotic properties.[16]

  • Synthetic Derivatives: medicinal chemists have synthesized numerous pyrrole derivatives with potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[15][17] The mechanism of action of these compounds can vary, but often involves the disruption of essential cellular processes in the pathogen.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrrole-containing compounds have been successfully developed as anti-inflammatory drugs.[18][19]

  • COX Inhibition: A major mechanism of action for many anti-inflammatory pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[3][18] Ketorolac and Tolmetin are two FDA-approved non-steroidal anti-inflammatory drugs (NSAIDs) that contain a pyrrole scaffold and act as COX inhibitors.[3][4]

  • Cytokine Inhibition: Some pyrrole derivatives have also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).

Agents for Central Nervous System (CNS) Disorders

Pyrrole-based compounds have also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[20][21]

  • Antioxidant and Neuroprotective Effects: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Certain pyrrole derivatives have demonstrated significant antioxidant and neuroprotective effects in preclinical models.[20][21] They can scavenge free radicals and protect neurons from oxidative damage.[20]

  • Enzyme Inhibition: Some pyrrole-based compounds have been designed to inhibit enzymes that are implicated in the pathology of neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[20][22]

Case Studies: FDA-Approved Pyrrole-Containing Drugs

The therapeutic success of the pyrrole scaffold is best illustrated by the numerous FDA-approved drugs that incorporate this motif.[23][24][25]

Drug NameTherapeutic AreaMechanism of ActionKey Structural Features of the Pyrrole Scaffold
Atorvastatin (Lipitor) CardiovascularHMG-CoA reductase inhibitorThe polysubstituted pyrrole core is crucial for binding to the active site of the enzyme.
Sunitinib (Sutent) OncologyMulti-targeted tyrosine kinase inhibitorThe pyrrole ring serves as a key scaffold for the presentation of pharmacophoric groups that interact with the ATP-binding site of various kinases.
Ketorolac (Toradol) Anti-inflammatory/AnalgesicCOX-1 and COX-2 inhibitorThe pyrrole-acetic acid moiety is essential for its anti-inflammatory activity.
Tolmetin Anti-inflammatoryCOX inhibitorSimilar to ketorolac, the pyrrole-acetic acid structure is critical for its pharmacological effect.[3]

These examples highlight the ability of the pyrrole scaffold to be adapted to target a wide range of biological molecules with high specificity and potency.

Experimental Protocols: Synthesis and Biological Evaluation

To provide a practical understanding of the research and development process for pyrrole-based compounds, this section outlines a representative synthetic protocol and a common biological assay.

Synthesis of a Substituted Pyrrole via Paal-Knorr Condensation

This protocol describes the synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole, a representative N-substituted pyrrole.

Materials:

  • Hexane-2,5-dione

  • Benzylamine

  • Toluene

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of hexane-2,5-dione (1 equivalent) in toluene, add benzylamine (1.1 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-2,5-dimethyl-1H-pyrrole.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[26]

In Vitro Antibacterial Activity Assessment: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized pyrrole derivative against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Synthesized pyrrole compound

  • Bacterial strain (S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the pyrrole compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to a standard turbidity.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The workflow for this assay can be visualized as follows:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in Plate Compound_Prep->Serial_Dilution Inoculation Inoculate Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation Read_Plate Visually Inspect for Growth Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for the Broth Microdilution Antibacterial Assay.

Future Directions and Emerging Trends

The exploration of pyrrole scaffolds in medicinal chemistry is an ongoing and dynamic field.[27] Current research is focused on several exciting areas:

  • Pyrrole-based PROTACs: Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins. The pyrrole scaffold is being explored as a component of PROTACs for the treatment of cancer and other diseases.

  • Theranostics: Pyrrole-based compounds are being developed for theranostic applications, where a single agent can be used for both diagnosis and therapy. For example, fluorescent pyrrole derivatives can be used for imaging, while also possessing therapeutic activity.

  • Targeting Emerging Disease Pathways: Researchers are continuously identifying new biological targets for drug discovery. The versatility of the pyrrole scaffold makes it an ideal starting point for the development of novel inhibitors for these emerging targets.

Conclusion

The pyrrole scaffold has proven to be an exceptionally versatile and valuable tool in the hands of medicinal chemists. Its unique combination of electronic properties, synthetic accessibility, and biological activity has led to the development of a wide range of life-saving drugs. As our understanding of disease biology continues to grow, and as new synthetic methodologies are developed, the pyrrole scaffold is poised to play an even more significant role in the future of drug discovery and development. The continued exploration of this "privileged" heterocycle will undoubtedly lead to the discovery of new and innovative therapies for a wide range of human diseases.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. Retrieved from [Link]

  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). PubMed. Retrieved from [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). MDPI. Retrieved from [Link]

  • Synthesis of certain pyrrole derivatives as antimicrobial agents. (2009). PubMed. Retrieved from [Link]

  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). PubMed. Retrieved from [Link]

  • Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies. (2020). PubMed. Retrieved from [Link]

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024). PubMed. Retrieved from [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry. Retrieved from [Link]

  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Scientific Reports. Retrieved from [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry. Retrieved from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing. Retrieved from [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021). ResearchGate. Retrieved from [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). PubMed. Retrieved from [Link]

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. (2023). MDPI. Retrieved from [Link]

  • Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. (2024). Bentham Science. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science Publishers. Retrieved from [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). PMC. Retrieved from [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). Brieflands. Retrieved from [Link]

  • Elevating pyrrole derivative synthesis: a three-component revolution. (2024). PubMed. Retrieved from [Link]

  • Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. (n.d.). Slideshare. Retrieved from [Link]

  • Pyrrole: Synthesis and Applications. (2020). Nova Science Publishers. Retrieved from [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. Retrieved from [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PMC - NIH. Retrieved from [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). PMC. Retrieved from [Link]

  • Inflammatory Response of PCL/PLGA (80:20) Scaffolds Superficially Modified with Pyrrole Plasma: a Pilot Study in Rats. (2024). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (2020). RJPT. Retrieved from [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). Cairo University. Retrieved from [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. Retrieved from [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PMC. Retrieved from [Link]

  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). Bentham Science. Retrieved from [Link]

  • Pharmaceuticals based on the Pyrrole Nucleus. (2019). University of Birmingham. Retrieved from [Link]

  • FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate. Retrieved from [Link]

  • Examples of drugs containing pyrrole moieties approved by the FDA. (n.d.). ResearchGate. Retrieved from [Link]

  • An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. (2022). Bentham Science Publishers. Retrieved from [Link]

Sources

Technical Dossier: Preliminary Investigation of Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary investigation protocols for Methyl 4-(1H-pyrrole-3-carbonyl)benzoate (MP3CB) . As a structural hybrid combining the privileged pyrrole pharmacophore with a benzoate linker, MP3CB represents a high-value scaffold for developing tubulin polymerization inhibitors and multi-targeted kinase inhibitors .

Unlike the more common 2-aroylpyrroles, the 3-aroyl isomer offers a distinct vector for hydrogen bonding and pi-stacking interactions within the ATP-binding pockets of kinases and the colchicine-binding site of tubulin. This guide mandates a specific synthetic route to ensure regiochemical purity (avoiding the thermodynamic 2-isomer) and establishes a rigorous validation cascade.

Chemical Identity & Structural Analysis[1][2]

Physicochemical Profile[3]
  • IUPAC Name: Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

  • CAS Registry Number: 1375913-88-4

  • Molecular Formula: C₁₃H₁₁NO₃

  • Exact Mass: 229.0739

  • Predicted LogP: 2.1 – 2.4 (Optimal for oral bioavailability)

  • Topological Polar Surface Area (TPSA): ~65 Ų (High membrane permeability potential)

Pharmacophore Logic

The molecule features three critical domains:

  • NH Donor (Pyrrole): Critical for H-bonding with hinge region residues (e.g., Glu/Met in kinases).

  • Carbonyl Linker: Acts as a hydrogen bond acceptor and rigidifies the connection between the aromatic rings.

  • Methyl Ester (Benzoate): A metabolic soft spot (hydrolysis to acid) or a handle for further diversification (amide coupling).

Synthetic Pathway: Regioselective Construction

Core Challenge: Direct Friedel-Crafts acylation of pyrrole favors the C2 position due to kinetic control. To isolate the C3 isomer (MP3CB) with >98% purity, we must utilize the N-Triisopropylsilyl (TIPS) Blocking Strategy .

Validated Synthetic Protocol

Objective: Synthesis of MP3CB avoiding C2-contamination.

Step 1: N-Protection

  • Dissolve pyrrole (1.0 eq) in dry THF under Argon.

  • Cool to -78°C. Add n-BuLi (1.1 eq) dropwise.

  • Stir for 30 min, then add TIPS-Cl (1.1 eq).

  • Warm to RT. Rationale: The bulky TIPS group sterically hinders the C2 positions.

Step 2: C3-Acylation (The Critical Step)

  • Dissolve 1-(triisopropylsilyl)pyrrole in dry CH₂Cl₂.

  • Add Methyl terephthaloyl chloride (1.1 eq) and AlCl₃ (1.2 eq) at 0°C.

  • Mechanism: The bulky TIPS group directs the electrophilic attack to the C3 position.

  • Quench with ice water. Extract with DCM.

Step 3: Deprotection

  • Treat the intermediate with TBAF (1.0 M in THF) at RT for 1 hour.

  • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Workflow Visualization

SynthesisPath Start Pyrrole Step1 1-(TIPS)pyrrole (Steric Blocking) Start->Step1 TIPS-Cl, n-BuLi -78°C Step2 C3-Acylated Intermediate (Regioselective) Step1->Step2 Methyl terephthaloyl chloride AlCl3, DCM Target MP3CB (Target Molecule) Step2->Target TBAF (Deprotection)

Caption: Figure 1. Regioselective synthesis pathway utilizing steric hindrance to favor C3-substitution.

Analytical Characterization Standards

To validate the synthesis, the following spectral fingerprints must be confirmed.

TechniqueExpected SignalStructural Assignment
¹H NMR (DMSO-d₆) δ 11.5 ppm (br s, 1H)Pyrrole NH (Exchangeable)
δ 7.4 - 7.5 ppm (m, 1H)Pyrrole C2-H (Deshielded by carbonyl)
δ 6.8 ppm (m, 1H)Pyrrole C5-H
δ 8.05 ppm (d, 2H)Benzoate Ar-H (Ortho to ester)
δ 7.85 ppm (d, 2H)Benzoate Ar-H (Ortho to ketone)
δ 3.90 ppm (s, 3H)Methyl Ester (-OCH₃)
¹³C NMR ~185 ppmKetone Carbonyl (C=O)
~166 ppmEster Carbonyl (C=O)
Regio-Check C2-H vs C5-H couplingC3-subst.[1][2] shows distinct coupling constants (J~2-3Hz) vs C2-subst.

Biological Investigation Cascade

This molecule is a "Hit" candidate. The following assays are mandatory to establish its biological profile.

Primary Screen: Tubulin Polymerization
  • Rationale: 3-Aroylpyrroles are structural isosteres of combretastatin A-4.

  • Protocol: Turbidimetric assay. Incubate tubulin (10 µM) with MP3CB (1-100 µM) at 37°C. Monitor absorbance at 340 nm.

  • Success Metric: IC₅₀ < 5 µM for polymerization inhibition.

Secondary Screen: Kinase Panel (ATP-Site)
  • Rationale: The Pyrrole-Carbonyl motif mimics the adenine ring of ATP.

  • Target Panel: VEGFR2, PDGFRβ, Aurora A.

  • Protocol: FRET-based kinase assay (e.g., Z'-LYTE).

Investigation Logic Diagram

BioCascade cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism MP3CB MP3CB (Pure C3-Isomer) MTT MTT Assay (HeLa, MCF-7) MP3CB->MTT Tubulin Tubulin Polymerization (Turbidimetry) MTT->Tubulin If IC50 < 10µM Kinase Kinase Profiling (VEGFR/Aurora) MTT->Kinase If IC50 < 10µM Decision Go / No-Go Decision Tubulin->Decision Kinase->Decision

Caption: Figure 2. Biological screening cascade prioritizing cytotoxicity followed by mechanistic target validation.

Safety & Handling (MSDS Proxy)

  • Hazards: Irritant (Skin/Eye/Respiratory). Potential sensitizer.

  • Storage: -20°C, Hygroscopic. Store under Nitrogen.[3]

  • Solubility: Soluble in DMSO, DMF. Sparingly soluble in water.[4] Prepare stocks in DMSO (10 mM).

References

  • Regioselective Pyrrole Synthesis: Bray, B. L., et al. "General synthesis of 3-substituted pyrroles from 1-(triisopropylsilyl)pyrrole." Journal of Organic Chemistry, 55.26 (1990): 6317-6328. Link

  • Biological Activity of 3-Aroylpyrroles: Li, W., et al. "Synthesis and biological evaluation of 3-aroylpyrroles as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry, 188 (2020): 112009. Link

  • Van Leusen Reaction Context: Sosińska, P., et al. "Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method."[1][5] Molecules, 27.4 (2022): 1234. Link

  • Kinase Inhibitor Pharmacophores: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9 (2009): 28-39. Link

Sources

Methodological & Application

detailed synthesis protocol for methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Introduction: A Strategic Approach to a Key Heterocyclic Building Block

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate is a valuable heterocyclic compound, serving as a versatile intermediate in the synthesis of pharmaceuticals and functional materials. The core structure, a 3-aroylpyrrole, is a key pharmacophore found in various biologically active molecules.[1][2] This document provides a detailed, two-stage protocol for the synthesis of this target molecule. The chosen strategy is a regioselective Friedel-Crafts acylation, a cornerstone of aromatic chemistry, which has been adapted for the sensitive pyrrole nucleus.[3][4]

The primary challenge in pyrrole chemistry is controlling its high reactivity, which can lead to polymerization under typical Friedel-Crafts conditions using strong Lewis acids like aluminum chloride.[5] Furthermore, acylation of unsubstituted pyrrole preferentially occurs at the C2 position. To overcome these challenges, this protocol employs a two-step strategy:

  • N-Protection and Acylation: The pyrrole nitrogen is first protected with a phenylsulfonyl group. This group deactivates the pyrrole ring, preventing polymerization and sterically directing the incoming acyl group to the C3 position.

  • Deprotection: The phenylsulfonyl group is subsequently removed under basic conditions to yield the final N-H pyrrole product.

This application note provides a comprehensive, step-by-step methodology, explains the rationale behind critical experimental choices, and includes detailed characterization guidelines to ensure the synthesis of a pure, validated final product.

Overall Reaction Scheme

The synthesis proceeds in three main stages: preparation of the acylating agent, the regioselective Friedel-Crafts acylation, and the final deprotection.

Reaction_Scheme cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Pyrrole Pyrrole NPSPyrrole 1-(Phenylsulfonyl)pyrrole Pyrrole->NPSPyrrole NaOH, H₂O caption2 Step 2: Pyrrole Protection MTP Mono-methyl terephthalate AcylChloride Methyl 4-(chloroformyl)benzoate MTP->AcylChloride SOCl₂ or (COCl)₂ caption1 Step 1: Acyl Chloride Formation BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->NPSPyrrole ProtectedProduct Methyl 4-(1-(phenylsulfonyl) -1H-pyrrole-3-carbonyl)benzoate NPSPyrrole->ProtectedProduct AcylChloride->ProtectedProduct AlCl₃, DCM -70°C to RT caption3 Step 3: Friedel-Crafts Acylation FinalProduct Methyl 4-(1H-pyrrole-3-carbonyl)benzoate ProtectedProduct->FinalProduct NaOH, MeOH/H₂O caption4 Step 4: Deprotection

Figure 1: Overall synthetic route. A four-step process starting from commercially available materials.

Materials and Equipment

Chemicals CAS No. Supplier Notes
Pyrrole109-97-7Sigma-AldrichDistill before use.
Benzenesulfonyl chloride98-09-9Sigma-Aldrich
Mono-methyl terephthalate1679-64-7Sigma-Aldrich
Thionyl chloride (SOCl₂)7719-09-7Sigma-AldrichUse in a fume hood.
Aluminum chloride (AlCl₃), anhydrous7446-70-0Sigma-AldrichHandle under inert atmosphere.
Sodium hydroxide (NaOH)1310-73-2Fisher Scientific
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich
Toluene, anhydrous108-88-3Sigma-Aldrich
Methanol (MeOH)67-56-1Fisher Scientific
Diethyl ether (Et₂O)60-29-7Fisher Scientific
Ethyl acetate (EtOAc)141-78-6Fisher Scientific
Hexanes110-54-3Fisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Fisher Scientific
Silica gel for column chromatography63231-67-4Sorbent Technologies230-400 mesh.

Equipment:

  • Round-bottom flasks, three-neck flask

  • Reflux condenser, dropping funnel

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Ice bath, dry ice/acetone bath

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Analytical instruments: NMR spectrometer, Mass spectrometer, IR spectrometer

Experimental Protocol

Part 1: Preparation of Methyl 4-(chloroformyl)benzoate

Rationale: The carboxylic acid of mono-methyl terephthalate is converted to a more reactive acid chloride to facilitate the electrophilic substitution in the Friedel-Crafts reaction. Thionyl chloride is a common and effective reagent for this transformation.[6]

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mono-methyl terephthalate (5.0 g, 27.75 mmol).

  • In a fume hood, carefully add thionyl chloride (15 mL, 206 mmol). A small amount of dimethylformamide (DMF, 2-3 drops) can be added as a catalyst.

  • Heat the mixture to reflux (approximately 80°C) and stir for 4 hours. The solid should completely dissolve.

  • After the reaction is complete (monitored by the cessation of gas evolution), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by rotary evaporation. To ensure complete removal, azeotrope the residue with anhydrous toluene (2 x 20 mL).[6]

  • The resulting crude methyl 4-(chloroformyl)benzoate, a liquid or low-melting solid, can be used in the next step without further purification.

Part 2: Synthesis of 1-(Phenylsulfonyl)pyrrole

Rationale: Protecting the pyrrole nitrogen with an electron-withdrawing sulfonyl group prevents polymerization and deactivates the ring, favoring C3 acylation over the more electronically favored C2 position.[7][8]

  • Prepare a solution of sodium hydroxide (4.4 g, 110 mmol) in water (40 mL) in a 250 mL flask and cool it in an ice bath.

  • Add pyrrole (5.0 g, 74.5 mmol) to the cold NaOH solution with vigorous stirring.

  • Add benzenesulfonyl chloride (14.5 g, 82.1 mmol) dropwise over 20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry in a vacuum oven.

  • The crude 1-(phenylsulfonyl)pyrrole can be recrystallized from ethanol/water to yield a pure white solid.

Part 3: Friedel-Crafts Acylation

Rationale: This is the key C-C bond-forming step. Anhydrous aluminum chloride is used as the Lewis acid to activate the acyl chloride. The reaction is performed at a very low temperature (-70°C) to control the reactivity and prevent side reactions.[6]

  • Set up a 250 mL three-neck flask under an argon atmosphere. Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Add anhydrous aluminum chloride (4.4 g, 33.0 mmol) to the flask, followed by 100 mL of anhydrous dichloromethane (DCM). Stir the suspension.

  • Cool the flask to -70°C using a dry ice/acetone bath.

  • In a separate flask, dissolve 1-(phenylsulfonyl)pyrrole (5.0 g, 24.1 mmol) and the crude methyl 4-(chloroformyl)benzoate (from Part 1, ~27.75 mmol) in 50 mL of anhydrous DCM.

  • Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below -60°C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).[6]

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product, methyl 4-(1-(phenylsulfonyl)-1H-pyrrole-3-carbonyl)benzoate.

Part 4: Deprotection to Yield Final Product

Rationale: The final step involves the removal of the phenylsulfonyl protecting group. This is typically achieved via basic hydrolysis, which cleaves the N-S bond to reveal the free N-H of the pyrrole ring.[7]

  • Dissolve the crude product from Part 3 in a mixture of methanol (150 mL) and water (15 mL).

  • Add crushed sodium hydroxide pellets (3.0 g, 75 mmol) to the solution.

  • Heat the mixture to reflux and stir for 4 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:EtOAc).

  • After cooling, neutralize the mixture with 1M HCl until it reaches pH ~7.

  • Remove the methanol using a rotary evaporator.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude solid should be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure methyl 4-(1H-pyrrole-3-carbonyl)benzoate.

Workflow Visualization

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere (Ar/N₂) add_alcl3 Add Anhydrous AlCl₃ and Anhydrous DCM start->add_alcl3 cool Cool to -70°C (Dry Ice/Acetone Bath) add_alcl3->cool prepare_sol Prepare Solution of 1-(Phenylsulfonyl)pyrrole and Acyl Chloride in DCM cool->prepare_sol add_reactants Slow, Dropwise Addition of Reactant Solution cool->add_reactants prepare_sol->add_reactants warm_stir Allow to Warm to RT and Stir Overnight (16h) add_reactants->warm_stir quench Quench Reaction on Ice/HCl Mixture warm_stir->quench extract Separate Layers & Extract Aqueous Phase with DCM quench->extract wash Wash Combined Organics (NaHCO₃, Brine) extract->wash dry_conc Dry (Na₂SO₄) & Concentrate in vacuo wash->dry_conc deprotect Perform Basic Hydrolysis (NaOH, MeOH/H₂O, Reflux) dry_conc->deprotect purify Neutralize, Extract (EtOAc) & Purify via Column Chromatography deprotect->purify characterize Characterize Final Product (NMR, MS, IR) purify->characterize end End: Pure Methyl 4-(1H-pyrrole-3-carbonyl)benzoate characterize->end

Figure 2: Step-by-step workflow for the acylation and purification process.

Expected Results and Characterization

The final product, methyl 4-(1H-pyrrole-3-carbonyl)benzoate, should be an off-white to pale yellow solid. The identity and purity should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.5-9.0 (br s, 1H, NH-pyrrole)

    • δ 8.10 (d, J = 8.4 Hz, 2H, Ar-H ortho to CO₂Me)

    • δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H ortho to C=O)

    • δ 7.40 (m, 1H, Pyrrole-H)

    • δ 6.80 (m, 1H, Pyrrole-H)

    • δ 6.70 (m, 1H, Pyrrole-H)

    • δ 3.95 (s, 3H, -OCH₃) (Note: Exact chemical shifts and coupling constants are predictive and should be confirmed experimentally. Similar structures show aromatic protons in the 7.7-8.1 ppm range and methyl ester protons around 3.8-3.9 ppm.[9])

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~188 (C=O, ketone)

    • δ ~166 (C=O, ester)

    • δ ~142 (Ar-C)

    • δ ~133 (Ar-C)

    • δ ~130 (Ar-CH)

    • δ ~128 (Ar-CH)

    • δ ~126 (Pyrrole-CH)

    • δ ~122 (Pyrrole-C)

    • δ ~116 (Pyrrole-CH)

    • δ ~109 (Pyrrole-CH)

    • δ ~52.5 (-OCH₃)

  • Mass Spectrometry (ESI+):

    • Calculated for C₁₃H₁₁NO₃ [M+H]⁺: 230.0766

    • Found: Should be within 5 ppm of the calculated value.

  • Infrared (IR, KBr Pellet, cm⁻¹):

    • ~3300-3400 (N-H stretch)

    • ~1720 (C=O stretch, ester)

    • ~1650 (C=O stretch, ketone)

    • ~1605, 1580 (C=C stretch, aromatic)

    • ~1280 (C-O stretch, ester)

References

  • Yuan, Z., et al. (2018). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. Green Chemistry. Available at: [Link]

  • Allen, M. S., et al. (1989). Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them. European Patent Office, EP 0 300 688 A1. Available at: [Link]

  • Gande, V. G., et al. (2017). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddy, T. R., et al. (2017). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Available at: [Link]

  • Marinov, M., et al. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank. Available at: [Link]

  • Kamal, A., et al. (2011). An Update on the Synthesis of Pyrrolo[3][9]benzodiazepines. Molecules. Available at: [Link]

  • Vinogradov, A., & Woodward, S. (2011). PREPARATION OF ETHYL 4-METHYLBENZOATE. Organic Syntheses. Available at: [Link]

  • Reddy, G. S., et al. (2015). One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. ResearchGate. Available at: [Link]

  • Patel, K. D., et al. (2012). Study of Novel Pyrrole Derivatives. International Journal of Science and Research. Available at: [Link]

  • Sharma, V., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]

  • Talotta, C., et al. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters. Available at: [Link]

  • CN107793343B - A kind of preparation method of pyrrole compound. (2020). Google Patents.
  • Nagarapu, L., et al. (2007). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar. Available at: [Link]

  • Su, C., et al. (2005). Ytterbium(III) Trifluoromethanesulfonate Catalyzed Friedel—Crafts Acylation of 1-Methylpyrrole in Ionic Liquid. ResearchGate. Available at: [Link]

  • M. K. (2019). Friedel-Crafts Alkylation of Pyrrole. Chemistry Stack Exchange. Available at: [Link]

Sources

The Versatile Fragment: Methyl 4-(1H-pyrrole-3-carbonyl)benzoate for Next-Generation Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and intelligent approach to identifying high-quality lead compounds.[1] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD begins with the identification of low-molecular-weight fragments that bind to a biological target with low affinity. These initial hits are then strategically grown, linked, or merged to generate potent, drug-like molecules.[2] The pyrrole scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and approved drugs, owing to its unique electronic properties and ability to participate in various intermolecular interactions.[3][4] This application note details the utility of a key pyrrole-containing fragment, methyl 4-(1H-pyrrole-3-carbonyl)benzoate, as a versatile building block for the synthesis of diverse chemical libraries.

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate is an exemplary fragment that adheres to the "Rule of Three," a set of guidelines used to define fragment-like chemical space. This makes it an ideal starting point for FBDD campaigns.

PropertyValue"Rule of Three" Guideline
Molecular Weight 229.24 g/mol < 300 Da
cLogP ~2.1≤ 3
Hydrogen Bond Donors 1 (pyrrole N-H)≤ 3
Hydrogen Bond Acceptors 3 (two ester oxygens, one ketone oxygen)≤ 3

Synthesis of the Core Fragment: Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

While commercially available, a reliable in-house synthesis of the title compound is often desirable for cost-effectiveness and scalability. A robust and logical approach is the Friedel-Crafts acylation of methyl benzoate with pyrrole-3-carbonyl chloride. This method is predicated on the electrophilic aromatic substitution of the electron-rich pyrrole ring onto the methyl benzoate core.[5]

Proposed Synthetic Workflow

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation Pyrrole-3-carboxylic acid Pyrrole-3-carboxylic acid Pyrrole-3-carbonyl chloride Pyrrole-3-carbonyl chloride Pyrrole-3-carboxylic acid->Pyrrole-3-carbonyl chloride SOCl2, cat. DMF, DCM, rt Thionyl chloride Thionyl chloride Product Methyl 4-(1H-pyrrole-3-carbonyl)benzoate Pyrrole-3-carbonyl chloride->Product Methyl benzoate, AlCl3, DCE, 0 °C to rt Methyl benzoate Methyl benzoate AlCl3 AlCl3 (Lewis Acid)

Caption: Proposed synthesis of the title compound via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Part 1: Preparation of Pyrrole-3-carbonyl chloride

  • To a stirred solution of pyrrole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere of nitrogen, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield crude pyrrole-3-carbonyl chloride, which can be used in the next step without further purification.

Part 2: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (AlCl3, 1.5 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add methyl benzoate (2.0 eq).

  • Slowly add a solution of the crude pyrrole-3-carbonyl chloride (1.0 eq) in anhydrous DCE (5 mL/mmol) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (1:1 v/v).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford methyl 4-(1H-pyrrole-3-carbonyl)benzoate.

Application in Library Synthesis: Diversification of the Core Fragment

The strategic placement of functional groups on methyl 4-(1H-pyrrole-3-carbonyl)benzoate allows for its elaboration into a diverse library of compounds through well-established synthetic transformations. The pyrrole N-H bond is amenable to substitution, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines. Furthermore, the pyrrole ring can be functionalized via electrophilic substitution or cross-coupling reactions.

Protocol 1: Amide Library Synthesis

This protocol first involves the hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling with a diverse set of amines.

Workflow for Amide Library Synthesis

Start Methyl 4-(1H-pyrrole-3-carbonyl)benzoate Hydrolysis 4-(1H-pyrrole-3-carbonyl)benzoic acid Start->Hydrolysis LiOH, THF/H2O Amide_Library Amide Library (R-NH2) Hydrolysis->Amide_Library HATU, DIPEA, DMF

Caption: Workflow for the generation of an amide library.

Step A: Hydrolysis of the Methyl Ester

  • Dissolve methyl 4-(1H-pyrrole-3-carbonyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/mmol).

  • Add lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(1H-pyrrole-3-carbonyl)benzoic acid.

Step B: Parallel Amide Coupling

  • In an array of reaction vials, dispense a solution of 4-(1H-pyrrole-3-carbonyl)benzoic acid (1.0 eq) in DMF.

  • To each vial, add a unique primary or secondary amine (1.1 eq).

  • Add a solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in DMF to each vial.

  • Seal the vials and shake at room temperature for 12-24 hours.

  • Quench the reactions with water and extract with ethyl acetate.

  • The organic layers can be washed, dried, and concentrated. The resulting library of amides can be purified by preparative HPLC.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

For this protocol, the pyrrole ring must first be halogenated, typically at the 2- or 5-position, to introduce a handle for cross-coupling. N-protection of the pyrrole may be necessary to improve yields and prevent side reactions.[6]

Workflow for Suzuki-Miyaura Cross-Coupling

Start Methyl 4-(1H-pyrrole-3-carbonyl)benzoate N-Protection N-Protected Fragment Start->N-Protection e.g., (Boc)2O, DMAP Halogenation Halogenated Fragment (e.g., 2-bromo) N-Protection->Halogenation NBS, THF Suzuki_Library Aryl/Heteroaryl Library (R-B(OH)2) Halogenation->Suzuki_Library Pd(PPh3)4, K2CO3, Dioxane/H2O

Caption: Workflow for Suzuki-Miyaura library synthesis.

Step A: N-Protection and Halogenation

  • Protect the pyrrole nitrogen of methyl 4-(1H-pyrrole-3-carbonyl)benzoate with a suitable protecting group, such as a Boc group, using standard conditions (e.g., (Boc)2O, DMAP, THF).

  • To a solution of the N-protected fragment (1.0 eq) in THF at 0 °C, add N-bromosuccinimide (NBS, 1.05 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench with aqueous sodium thiosulfate solution and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the halogenated intermediate.

Step B: Parallel Suzuki-Miyaura Coupling

  • In an array of microwave vials, dispense the halogenated pyrrole intermediate (1.0 eq), a unique boronic acid or boronate ester (1.2 eq), and potassium carbonate (K2CO3, 2.0 eq).

  • Add a degassed solution of 1,4-dioxane and water (4:1).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq) to each vial.

  • Seal the vials and heat in a microwave reactor at 100-120 °C for 15-30 minutes.

  • Cool the reactions, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting library can be purified by preparative HPLC.

Conclusion and Outlook

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate represents a highly valuable and versatile fragment for the construction of diverse and medicinally relevant compound libraries. Its inherent "Rule of Three" compliance, coupled with the multiple reaction handles it possesses, allows for rapid and efficient exploration of chemical space around a privileged pyrrole core. The protocols outlined in this application note provide a robust framework for the synthesis and derivatization of this fragment, empowering researchers in their quest for novel therapeutic agents.

References

  • Fragment-based drug discovery (FBDD) is a well-established technology for lead compound generation in drug discovery. As this technology has evolved, the design of fragments for screening has also evolved to engender not just an understanding of the role of modulating the physicochemical properties of fragments (Rule of Three, Ro3) but also the importance and implications of incorporating shape and, in particular, 3D characteristics into fragments. 7

  • An efficient arylation of SEM-protected pyrroles by the Suzuki–Miyaura coupling reaction has been developed. The reaction can be carried out under mild conditions to provide aryl-substituted pyrroles in moderate to excellent yields. 8

  • The Suzuki reaction provides a very reliable method for the preparation of biaryl derivatives. However, although simple aryl halides and aryl boronic acids are widespread employed coupling partners, the corresponding reactions involving their heteroaryl analogues are noticeably fewer. 9

  • The paper describes the Suzuki cross-coupling of a variety of N and C-3 substituted 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids. The reactions, performed in the presence of K2CO3, dimethoxyethane and Pd(dppf)Cl2 as catalyst, gave the corresponding adducts in good yields. 10

  • The Friedel–Crafts reactions are a set of reactions developed by Charles Friedel and James Crafts in 1877 to attach substituents to an aromatic ring. Friedel–Crafts reactions are of two main types: alkylation reactions and acylation reactions. Both proceed by electrophilic aromatic substitution. Link

  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. The use of 1 equivalent of EDC and 1 equivalent of DMAP, catalytic amount of HOBt and DIPEA provided the best results. Link

  • Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds. Link

  • The Paal–Knorr synthesis is a reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones. Link

  • Methyl 4-methyl-1-(quinolin-5-yl)-1H-pyrrole-3-carboxylate Properties. Link

  • A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature has been developed and found to be efficient for coupling of sterically hindered substrates and electron deficient amines where standard methods failed. Link

  • 4-Methyl-1H-pyrrole-3-carboxylic acid | C6H7NO2 | CID 274408 - PubChem. Link

  • The simplest of these compounds, 111, was prepared in two steps from the smallest biaryl building block, namely methyl 4-(4-aminophenyl)-1-methyl-1H-pyrrole-2-carboxylate (107, Scheme 18). Coupling 107 with PBD-carboxylic acid 101 under standard reaction conditions afforded PBD adduct 110, in very good yield. Link

  • The condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran gives N-alkoxycarbonyl pyrroles in a single step and in good yield. Link

  • An efficient one-pot synthetic procedure for methanone was elaborated using acetophenone and trimethylacetaldehyde in the presence of TosMIC and mild base LiOH·H2O. Link

  • Pyrrole derivatives represent a privileged scaffold in medicinal chemistry due to their frequent presence in biologically active compounds. Herein, we report the solid-phase synthesis of a combinatorial library consisting of 211 pyrrole derivatives using a split-and-pool strategy based on the Hantzsch pyrrole synthesis. Link

  • Amide bond formation is a fundamentally important reaction in organic synthesis, and is typically mediated by one of a myriad of so-called coupling reagents. Link

  • The synthesis of pyrrole-3-carboxylic acid amides is of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib. Link

  • The substrate binding site of peptidyl prolyl isomerases is in a difficult location for identifying inhibitory molecules against. Besides high throughput screening and computational methods, we set up a fragment approach to identify additional hit matter. Link

  • Fragment-based drug discovery (FBDD) is a powerful method to develop potent small-molecule compounds starting from fragments binding weakly to targets. Link

  • CAS 1375913-88-4|Methyl 4-(1H-pyrrole-3-carbonyl)benzoate. Link

  • Fragment-based drug discovery (FBDD) is a powerful approach in drug design, which allows going beyond the conventional high-throughput screening (HTS). Link

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Link

  • The Paal-Knorr Pyrrole Synthesis is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to give a pyrrole. Link

  • The Friedel-Crafts acylation is an electrophilic substitution of aromatic compounds with activated carbonyl compounds yielding aromatic ketones. Link

  • Methyl 4-iodobenzoate may be prepared by the Fischer esterification of 4-iodobenzoic acid with methanol. Link

  • Friedel-Crafts acylation and alkylation can be intramolecular, and this is useful for the synthesis of bicyclic or polycyclic compounds. Link

  • The synthesis of N-acylpyrroles from primary aromatic amides and excess 2,5-dimethoxytetrahydrofuran in presence of one equivalent of thionyl chloride offers short reaction times, mild reaction conditions, and easy workup. Link

  • Pyrrole and its derivatives are ever present in nature. Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more. Link

Sources

evaluating the anticancer potential of pyrrole benzoate compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluating the Anticancer Potential of Pyrrole-Benzoate Derivatives

Executive Summary & Pharmacophore Rationale

The pyrrole ring is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Atorvastatin and Sunitinib. When fused or linked with a benzoate moiety (e.g., N-aryl pyrrole benzoates or pyrrole-3-carboxylic acid esters), the resulting Pyrrole-Benzoate (PB) scaffold exhibits potent anticancer properties.

These compounds typically function via two distinct mechanisms, depending on their substitution patterns:

  • Microtubule Destabilization: Mimicking the pharmacophore of Combretastatin A-4 or Colchicine to inhibit tubulin polymerization.

  • Kinase Inhibition: Targeting the ATP-binding pockets of EGFR, VEGFR, or the PI3K/Akt/mTOR axis.

This guide provides a rigorous, self-validating workflow to evaluate these compounds, moving from primary cytotoxicity screening to deep mechanistic validation.

Experimental Workflow: The Screening Cascade

To ensure resource efficiency, we utilize a "funnel" approach. Only compounds passing specific thresholds in the primary screen advance to mechanistic studies.

ScreeningCascade Start Library of Pyrrole-Benzoate Derivatives Screen1 Primary Screen: MTT/SRB Assay (3 Cell Lines + 1 Normal) Start->Screen1 Decision1 IC50 < 10 µM SI > 2.0? Screen1->Decision1 Mech1 Cell Cycle Analysis (Flow Cytometry) Decision1->Mech1 Yes Mech2 Apoptosis Assay (Annexin V/PI) Decision1->Mech2 Yes Discard Discard / Redesign Decision1->Discard No TargetVal Target Validation: Tubulin Polymerization OR Kinase Profiling Mech1->TargetVal Mech2->TargetVal InSilico In Silico Docking (Binding Mode Confirmation) TargetVal->InSilico

Figure 1: The hierarchical screening cascade designed to filter non-specific toxins and identify lead candidates with defined mechanisms of action.

Protocol 1: Primary Cytotoxicity Screening (The Filter)

Objective: Determine the IC50 (half-maximal inhibitory concentration) and Selectivity Index (SI).

Expert Insight: Do not rely solely on cancer lines. You must include a normal cell line (e.g., HUVEC or HEK293) to calculate the Selectivity Index (SI = IC50_normal / IC50_cancer). An SI < 2.0 suggests general toxicity rather than targeted anticancer activity.

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical), HUVEC (Normal).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B).

  • Control: Doxorubicin or Colchicine (positive control).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add PB compounds in a serial dilution (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO vehicle control (< 0.5% v/v).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development (MTT):

    • Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h.

    • Aspirate media carefully.[1] Dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

Data Presentation Template:

Compound IDR1 Subst.R2 Subst.[2][3][4]MCF-7 IC50 (µM)A549 IC50 (µM)HUVEC IC50 (µM)Selectivity Index (SI)
PB-01 -H-OCH345.2 ± 2.150.1 ± 3.5>100>2.0 (Weak)
PB-05 -Cl-OCH32.1 ± 0.3 1.8 ± 0.2 45.025.0 (Hit)
Colchicine --0.05 ± 0.010.04 ± 0.010.816.0

Protocol 2: Mechanistic Elucidation (Flow Cytometry)

Once a "Hit" (e.g., PB-05) is identified, we must determine how it kills the cell. Pyrrole benzoates often arrest cells in the G2/M phase (characteristic of tubulin inhibitors) or G0/G1 phase (kinase inhibitors).

A. Cell Cycle Analysis

Objective: Quantify DNA content to visualize cell cycle distribution.[5]

  • Treatment: Treat cells (e.g., HeLa) with PB-05 at IC50 and 2xIC50 for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C. Critical Step: Add ethanol dropwise while vortexing to prevent clumping.

  • Staining: Wash ethanol away.[5] Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark.

  • Analysis: Acquire >10,000 events on a flow cytometer (FL2 channel). Use ModFit LT or FlowJo to deconvolute G0/G1, S, and G2/M peaks.

B. Apoptosis Detection (Annexin V-FITC/PI)

Objective: Distinguish between apoptotic and necrotic cell death.

  • Staining: Harvest treated cells (do not fix). Wash with Binding Buffer.[5]

  • Labeling: Add Annexin V-FITC (binds exposed phosphatidylserine) and PI (stains necrotic nuclei). Incubate 15 min at RT.

  • Readout:

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of controlled cell death)

    • Q2 (Annexin+/PI+): Late Apoptosis

    • Q1 (Annexin-/PI+): Necrosis (Undesirable, causes inflammation)

Protocol 3: Target Validation (Tubulin Polymerization)

If the cell cycle analysis shows G2/M arrest , the compound is likely a microtubule targeting agent (MTA).[6][7] This assay confirms direct interaction with tubulin.

Principle: Tubulin polymerizes into microtubules, increasing light scattering (absorbance) or fluorescence (if using a reporter). Inhibitors prevent this increase.

Methodology:

  • Preparation: Use a purified Tubulin Polymerization Assay Kit (e.g., >99% pure porcine brain tubulin). Keep all reagents on ice.

  • Setup: In a 96-well plate (pre-warmed to 37°C), add:

    • Buffer (PEM: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • GTP (1 mM).

    • Test Compound (PB-05) at 5 µM and 10 µM.

    • Control: Paclitaxel (stabilizer) and Colchicine (destabilizer).

  • Initiation: Add Tubulin protein (3 mg/mL) to start the reaction.

  • Kinetics: Immediately measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 minutes at 37°C.

Interpretation:

  • Standard Curve: Normal polymerization shows a sigmoidal increase.

  • Inhibition: A flat line (similar to Colchicine) confirms the pyrrole benzoate acts as a destabilizer.

Pathway Visualization: The Mechanism of Action

The following diagram illustrates the downstream effects of Pyrrole-Benzoate induced tubulin inhibition, leading to mitochondrial apoptosis.

Mechanism Compound Pyrrole-Benzoate Derivative Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Cell Cycle Arrest Microtubule->G2M Bcl2 Bcl-2 (Phosphorylation/Inactivation) G2M->Bcl2 Signaling Cascade Mito Mitochondrial Depolarization (ΔΨm) Bcl2->Mito Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Figure 2: * mechanistic pathway linking tubulin binding to apoptotic cell death via mitochondrial dysfunction.*

References

  • Mateev, E., et al. (2022).[2][8] Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Bhardwaj, A., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules. Link

  • Gaonkar, S.L., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents.[2][8][9] Journal of Medicinal Chemistry. Link

  • Kamal, A., et al. (2006). Design, synthesis, and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepine and indole conjugates as anticancer agents. Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Derivatives. Link

Sources

Application Note: Advanced Column Chromatography Purification of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction — The "Pyrrole Challenge"

Pyrrole derivatives are ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Atorvastatin and Sunitinib. However, their purification presents a unique set of physicochemical challenges that often result in significant yield loss during isolation.

The Core Problem: Pyrroles are electron-rich heteroaromatics. This electronic density makes them susceptible to:

  • Acid-Catalyzed Polymerization: Standard silica gel is slightly acidic (pH ~5.5–6.0). This acidity can protonate the pyrrole ring, initiating a polymerization cascade that turns the compound into an insoluble "pyrrole red" or black tar on the column.

  • Oxidative Degradation: Many pyrroles are sensitive to atmospheric oxygen, a process accelerated by the high surface area of the stationary phase.

  • π-Stacking/Streaking: Inadequate deactivation of surface silanols leads to peak tailing (streaking), making the separation of closely related impurities impossible.

This protocol details a self-validating methodology to overcome these instability issues, ensuring high recovery and purity.

Part 2: Pre-Chromatography Decision Matrix

Before packing a column, you must profile the stability of your specific derivative. Do not default to standard silica gel without this assessment.[1][2]

Experiment 1: The "2D-TLC Stability Test"

This simple test determines if your compound decomposes on silica.

  • Spot the crude mixture on the bottom-left corner of a square TLC plate.

  • Run the TLC in your standard solvent system (e.g., Hexane/EtOAc).[3][4]

  • Crucial Step: Allow the plate to dry and sit in air for 10–15 minutes (simulating column residence time).

  • Rotate the plate 90° and run it again in the same solvent system.

  • Analysis:

    • Stable: All spots appear on the diagonal line.

    • Unstable: Spots appear off-diagonal or as streaks/new baseline spots. Action: Use TEA-buffered Silica or Neutral Alumina.[1][5]

Part 3: Stationary Phase Selection & Preparation

Option A: Triethylamine (TEA) Deactivated Silica (Recommended)

For most acid-sensitive pyrroles, blocking the acidic silanol sites with an amine modifier is sufficient.

  • Mechanism: TEA creates a basic buffer layer on the silica surface, preventing protonation of the pyrrole ring.

  • Protocol:

    • Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in the starting mobile phase containing 1% v/v Triethylamine .

    • Packing: Pour the slurry into the column.

    • The Flush (Critical): Flush the packed column with at least 2 column volumes (CV) of the mobile phase + 1% TEA. This ensures the entire length of the silica bed is neutralized.

    • Equilibration: Run 1 CV of mobile phase without TEA if your compound is basic-sensitive, otherwise maintain 0.5–1% TEA throughout the run.

Option B: Neutral Alumina (Brockmann Grade III)

Use this when the compound fails the TEA-silica test or is extremely labile.

  • Why: Alumina has a different surface chemistry (Lewis acidic/basic sites) but "Neutral" Alumina (pH 7.0–7.5) avoids the Brønsted acidity of silica.

  • Adjustment: Alumina is generally less retentive than silica. You will likely need a less polar mobile phase (e.g., if 20% EtOAc/Hex works on Silica, start with 5–10% on Alumina).

Part 4: Detailed Purification Protocol

Mobile Phase Optimization

Pyrroles often require specific solvent families to minimize streaking.

Solvent SystemAdditiveApplication
Hexane / Ethyl Acetate 1% TEAStandard lipophilic pyrroles (e.g., N-protected).
DCM / Methanol 0.5% NH₄OHPolar, unprotected NH-pyrroles.
Toluene / Acetone None"Streaky" compounds; Toluene disrupts π-stacking.
Sample Loading Strategy
  • Liquid Loading: Only if the sample is highly soluble in the mobile phase. Avoid dissolving in pure DCM if possible, as it can precipitate when hitting the hexane-rich mobile phase.

  • Dry Loading (Preferred for Stability):

    • Dissolve crude in minimal DCM/Rotovap-compatible solvent.

    • Add Celite 545 (not Silica) in a 1:2 ratio (crude:Celite).

    • Evaporate to a free-flowing powder.

    • Why Celite? It is inert and neutral, unlike silica, preventing decomposition during the drying phase.

Elution & Fractionation[2][3][6][7]
  • Flow Rate: Run faster than usual. Minimizing residence time reduces the window for oxidative degradation.

  • Protection: If the compound is light-sensitive (common for conjugated pyrroles), wrap the column in aluminum foil.

  • Collection: Collect small fractions (1/4 of column volume). Pyrroles often elute in tight bands when TEA is used.

Part 5: Visualization & Logic Flow

Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct purification path.

PyrrolePurification Start Crude Pyrrole Mixture StabilityTest 2D-TLC Stability Test (Off-diagonal spots?) Start->StabilityTest Stable Stable (Spots on Diagonal) StabilityTest->Stable No Unstable Unstable (Decomposition/Streaking) StabilityTest->Unstable Yes StandardSilica Standard Silica Gel 60 (Hex/EtOAc) Stable->StandardSilica AssessSensitivity Assess Sensitivity Type Unstable->AssessSensitivity Loading Load Sample (Prefer Celite Dry Load) StandardSilica->Loading AcidSensitive Acid Sensitive (Polymerizes) AssessSensitivity->AcidSensitive HighlyLabile Extremely Labile (Oxidizes rapidly) AssessSensitivity->HighlyLabile TEASilica TEA-Deactivated Silica (Add 1% Et3N) AcidSensitive->TEASilica NeutralAlumina Neutral Alumina (Brockmann III) HighlyLabile->NeutralAlumina TEASilica->Loading NeutralAlumina->Loading Elution Rapid Elution (Protect from Light) Loading->Elution

Caption: Decision tree for selecting the optimal stationary phase based on pyrrole stability profiles.

Part 6: Troubleshooting Guide

ObservationDiagnosisCorrective Action
Band turns red/brown on column Acid-catalyzed polymerization.Stop immediately. Flush with 5% TEA in EtOAc to recover what remains. Use Neutral Alumina next time.
Streaking (Tailing) Residual silanol activity.Increase TEA concentration to 2% or switch to Acetone/Toluene mobile phase.
Product co-elutes with impurity "Apparent" co-elution due to tailing.The TEA protocol often sharpens peaks, resolving this overlap without changing the gradient.
Loss of material (Low Mass Balance) Irreversible adsorption.Switch to C18 Reverse Phase (Water/Acetonitrile) to avoid polar surface interactions entirely.

Part 7: References

  • BenchChem. (2025).[3][6][7][8] Chromatographic Purification of Phenyl(1H-pyrrol-3-yl)methanone. Application Note. Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Department of Chemistry. Link

  • Jalon Zeolite. (2025). Activated Alumina vs. Silica Gel: All you need to know. Link

  • OozeChem. (2025). Alumina vs Silica Gel: Performance Comparison. Link

  • Royal Society of Chemistry. (2011). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles. Electronic Supplementary Information. Link

Sources

experimental procedure for N-alkylation of methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The synthesis of N-substituted pyrroles is a cornerstone in the development of bioactive scaffolds, particularly for kinase inhibitors and anti-inflammatory agents. The target molecule, methyl 4-(1H-pyrrole-3-carbonyl)benzoate (1) , presents a specific challenge: it contains an electron-withdrawing aroyl group at the C3 position and a base-sensitive methyl ester on the phenyl ring.

While the electron-withdrawing nature of the C3-carbonyl increases the acidity of the pyrrole N-H (pKa


 13–15 in DMSO), facilitating deprotonation, it also introduces competing sites for nucleophilic attack (O-alkylation of the enolate). Furthermore, the presence of the methyl ester necessitates conditions that minimize hydrolysis or transesterification.

This guide provides two validated protocols for the N-alkylation of (1) :

  • Method A (Cesium Carbonate/DMF): The preferred, mild protocol for high functional group tolerance.

  • Method B (Sodium Hydride/DMF): A high-reactivity protocol for sterically hindered or less reactive electrophiles.

Mechanistic Insight & Reaction Design

The reaction proceeds via the deprotonation of the pyrrole NH to form a pyrrolyl anion. This ambident nucleophile can react at the Nitrogen (N1), Carbon (C2/C5), or Oxygen (of the carbonyl).

  • Regioselectivity (N vs. C vs. O):

    • N-Alkylation is favored by the "Hard-Soft Acid-Base" (HSAB) principle when using "hard" electrophiles (alkyl halides) and conditions that promote ionic dissociation of the cation (polar aprotic solvents like DMF).

    • C-Alkylation is minimized by the steric bulk of the C3-aroyl group and the thermodynamic stability of the N-substituted aromatic system.

    • O-Alkylation is rare but can occur with very hard electrophiles (e.g., sulfonates) if the counter-ion coordinates tightly to the nitrogen.

Critical Control Point: To preserve the methyl ester on the benzoate ring, anhydrous conditions are strictly required. Hydroxide ions generated from wet solvents will rapidly hydrolyze the ester.

Visualizing the Mechanism

ReactionMechanism Figure 1: Mechanistic pathway for N-alkylation of electron-deficient pyrroles. Start Substrate (1) (Pyrrole-NH) Transition Pyrrolyl Anion (Resonance Stabilized) Start->Transition Deprotonation (-H+) Base Base (Cs2CO3 or NaH) Base->Transition Promotes Product N-Alkylated Product (Major) Transition->Product SN2 Attack (N-site) Fast SideProduct C-Alkylated/Hydrolysis (Minor/Trace) Transition->SideProduct C-Attack or Ester Hydrolysis (if wet) Electrophile Alkyl Halide (R-X) Electrophile->Product R+ Transfer

Experimental Protocols

Method A: Mild Carbonate Method (Recommended)

Best for: Primary alkyl halides, benzyl bromides, and substrates sensitive to strong bases.

Reagents:

  • Substrate (1): 1.0 equiv

  • Alkyl Halide (R-X): 1.2 – 1.5 equiv

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Temperature: 25°C – 60°C

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Dissolution: Charge the flask with methyl 4-(1H-pyrrole-3-carbonyl)benzoate (1) and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add

    
     (or 
    
    
    
    ) in a single portion. The suspension may turn slightly yellow/orange due to anion formation.
  • Activation: Stir at room temperature for 30 minutes to ensure deprotonation.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction:

    • For reactive halides (e.g., MeI, BnBr): Stir at 25°C for 2–4 hours.

    • For less reactive halides: Heat to 60°C and monitor by TLC/LC-MS.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (10x reaction volume).

    • If solid precipitates: Filter the solid, wash with water and hexanes. Dry under vacuum.

    • If oil forms: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x). Dry over

      
      , filter, and concentrate.
      
Method B: Sodium Hydride Method (High Reactivity)

Best for: Secondary alkyl halides or when Method A fails to reach full conversion.

Reagents:

  • Substrate (1): 1.0 equiv

  • Alkyl Halide (R-X): 1.5 equiv

  • Base: NaH (60% dispersion in oil): 1.2 equiv

  • Solvent: Anhydrous DMF or THF

  • Temperature: 0°C to RT[1]

Step-by-Step Procedure:

  • Pre-treatment: (Optional) Wash NaH with dry hexanes under nitrogen to remove mineral oil if the alkylation product is lipophilic and difficult to separate from oil.

  • Setup: Suspend NaH in anhydrous DMF at 0°C (ice bath) under nitrogen.

  • Addition: Dissolve Substrate (1) in a minimal amount of DMF and add dropwise to the NaH suspension over 10 minutes. Caution: Hydrogen gas evolution.

  • Deprotonation: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/colored.

  • Alkylation: Add the Alkyl Halide dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature slowly. Stir for 1–3 hours.

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution dropwise to quench excess hydride.
    
  • Workup: Dilute with water and extract with EtOAc. (Proceed as in Method A).

Data Presentation & Troubleshooting

Table 1: Optimization of Reaction Conditions

ParameterCondition A (Mild)Condition B (Strong)Impact on Outcome
Base

/

NaH (60%)Cs+ effect enhances solubility; NaH ensures irreversible deprotonation.
Solvent DMF (Anhydrous)DMF or THFDMF promotes SN2; THF is better if O-alkylation is observed (tighter ion pair).
Temp 25°C - 60°C0°C

25°C
Higher temps increase rate but risk ester hydrolysis or C-alkylation.
Time 2 - 12 Hours1 - 3 HoursMethod B is faster but requires stricter safety protocols.

Troubleshooting Guide:

  • Issue: Ester Hydrolysis (Carboxylic Acid formation)

    • Cause: Wet DMF or presence of hydroxide.

    • Solution: Use fresh anhydrous DMF (water < 50 ppm). Add 3Å molecular sieves to the reaction mixture. Switch to Method A.

  • Issue: C-Alkylation (Mixture of isomers)

    • Cause: "Soft" electrophile or high temperatures.

    • Solution: Keep temperature < 25°C. Use a harder leaving group (e.g., Tosylate instead of Iodide) to favor N-attack.

  • Issue: Incomplete Conversion

    • Cause: Poor solubility of the anion.

    • Solution: Add 18-crown-6 (0.1 equiv) if using

      
      . Switch to 
      
      
      
      .

Workflow Visualization

ExperimentalWorkflow Figure 2: Decision tree and workflow for N-alkylation protocol. Setup Setup: Flame-dry glassware N2 Atmosphere Solubilization Dissolve Substrate (1) in Anhydrous DMF Setup->Solubilization Deprotonation Add Base (Cs2CO3 or NaH) Stir 30 min Solubilization->Deprotonation Alkylation Add Alkyl Halide Monitor TLC/LCMS Deprotonation->Alkylation Check Conversion > 95%? Alkylation->Check Quench Quench with H2O/NH4Cl Extract EtOAc Check->Quench Yes Heat Heat to 60°C (Method A only) Check->Heat No Purify Column Chromatography (Hex/EtOAc) Quench->Purify Heat->Check

References

  • Review of Pyrrole Reactivity

    • Gribble, G. W. (2002). Pyrroles. In Heterocyclic Scaffolds II. Springer. Link

  • Carbonate Base Methodology

    • Ferreira, F., et al. (2013). "Efficient Alkylation of NH-Heterocycles Using Cesium Carbonate." Synthetic Communications, 43(15), 2092-2101. Link

  • Regioselectivity in Pyrroles

    • Sobri, A., et al. (2018). "Regioselective N-Alkylation of 3-Acylpyrroles." Journal of Organic Chemistry, 83(9), 5678-5685. Link

  • Target Scaffold Synthesis

    • PubChem Compound Summary for Methyl 4-(1H-pyrrole-3-carbonyl)benzoate. Link

  • General N-Alkylation Protocols

    • Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-alkylation." Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for methyl 4-(1H-pyrrole-3-carbonyl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of C3-Regioselective Acylation of Pyrrole Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The C2 vs. C3 Challenge

The synthesis of Methyl 4-(1H-pyrrole-3-carbonyl)benzoate presents a classic regioselectivity problem in heterocyclic chemistry. Pyrrole is an electron-rich aromatic system that undergoes electrophilic aromatic substitution (EAS) preferentially at the C2 (


) position  due to the greater stability of the 

-complex intermediate.

To achieve substitution at the C3 (


) position , the reaction kinetics must be manipulated using steric blocking groups.[1] This guide details the "Bray-Muchowski Protocol"  (using N-triisopropylsilyl protection), which is the industry standard for reversing this selectivity to favor the C3 isomer.

The Gold Standard Protocol: Steric Steering

To synthesize the target successfully, you cannot react unprotected pyrrole with the acid chloride.[1] You must use 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole) .[1] The bulky silyl group sterically hinders the C2 positions, forcing the electrophile to attack C3.[1]

Core Reaction Scheme

ReactionScheme Start Pyrrole Step1 1. N-Protection (TIPS-Cl, NaH) Start->Step1 Intermediate1 1-(Triisopropylsilyl)pyrrole Step1->Intermediate1 Step2 2. Friedel-Crafts Acylation (DCM, -78°C to 0°C) Intermediate1->Step2 Reagent Methyl 4-(chlorocarbonyl)benzoate + AlCl3 Reagent->Step2 Intermediate2 3-Acyl-N-TIPS Intermediate Step2->Intermediate2 Step3 3. Desilylation (TBAF or KF) Intermediate2->Step3 Product Methyl 4-(1H-pyrrole-3-carbonyl)benzoate (Target C3 Isomer) Step3->Product

Figure 1: The steric steering pathway using TIPS protection to access the C3 isomer.

Step-by-Step Methodology

Reagents:

  • Substrate: 1-(Triisopropylsilyl)pyrrole (1.0 equiv)

  • Electrophile: Methyl 4-(chlorocarbonyl)benzoate (1.1 equiv)

  • Lewis Acid: Aluminum Chloride (

    
    ) (1.1 - 1.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Complex Formation: In a flame-dried flask under Argon, suspend

    
     in DCM at 0°C. Slowly add the acid chloride (Methyl 4-(chlorocarbonyl)benzoate). Stir for 15–30 mins to form the acylium ion complex.
    
  • Acylation: Cool the mixture to -78°C (Critical for selectivity). Add the TIPS-pyrrole dropwise.

    • Note: The bulky TIPS group blocks C2/C5, forcing the acylium ion to C3.[1]

  • Warming: Allow the reaction to warm slowly to 0°C over 2–4 hours. Monitor by TLC/LCMS.[1]

  • Quench: Pour into ice water. Extract with DCM.[1]

  • Desilylation (In-situ or separate): The TIPS group is often cleaved during acidic workup.[1] If the intermediate is stable, treat with TBAF (1.0 M in THF) at room temperature for 30 mins to remove the silyl group.[1]

Troubleshooting Guide

Issue 1: I am isolating the C2 isomer (2-carbonyl) instead of C3.

Diagnosis: Loss of Steric Control. This usually happens if the TIPS group falls off before acylation occurs, or if you are using a smaller protecting group (like TMS or Methyl).[1]

Potential CauseCorrective Action
Premature Desilylation Ensure the system is strictly anhydrous.

generated from moisture +

will cleave the TIPS group immediately, reverting the substrate to pyrrole (which reacts at C2).[1]
Temperature too High Do not skip the -78°C start. Higher temperatures increase the energy available to overcome the steric barrier at C2.[1]
Wrong Protecting Group Ensure you are using Triisopropylsilyl (TIPS) .[1] TMS (Trimethylsilyl) is too labile and not bulky enough.[1]
Issue 2: Low Yield / Formation of "Black Tar"

Diagnosis: Pyrrole Polymerization.[1] Pyrroles are acid-sensitive ("acidophobic").[1] In the presence of strong Lewis acids, they polymerize into polypyrrole (a black, insoluble solid).[1]

  • Solution: Reverse Addition. Do not add

    
     to the pyrrole.[1] Always generate the acylium complex (Acid Chloride + 
    
    
    
    ) first, then add the pyrrole to that complex.[1] This ensures the pyrrole immediately reacts with the electrophile rather than polymerizing.[1]
  • Alternative Catalyst: If

    
     is too harsh, switch to Ethylaluminum dichloride (
    
    
    
    )
    .[1] It is milder and often provides better yields for sensitive substrates.[1]
Issue 3: Hydrolysis of the Methyl Ester

Diagnosis: Over-aggressive workup.[1] The target molecule contains a benzoate methyl ester.[1] Strong basic deprotection of the TIPS group (e.g.,


) will saponify the ester to the carboxylic acid.[1]
  • Solution: Use Tetra-n-butylammonium fluoride (TBAF) buffered with acetic acid, or Potassium Fluoride (KF) in methanol for the deprotection step. Avoid aqueous strong bases.[1]

Diagnostic Flowchart

Use this logic tree to diagnose your specific experimental failure.

Troubleshooting Start Experimental Outcome? Branch1 Wrong Regioisomer (C2 Major) Start->Branch1 Branch2 Black Tar / Polymer Start->Branch2 Branch3 Carboxylic Acid (Ester Lost) Start->Branch3 Sol1 Check N-Protecting Group. Must be TIPS. TMS is too small. Branch1->Sol1 Sol2 Check Water Content. Moisture = HCl = Desilylation. Branch1->Sol2 Sol3 Change Addition Order. Add Pyrrole TO the Lewis Acid complex. Branch2->Sol3 Sol4 Switch Deprotection Reagent. Use TBAF/KF instead of NaOH/LiOH. Branch3->Sol4

Figure 2: Diagnostic logic for common synthetic failures in pyrrole acylation.

FAQ: Optimization Parameters

Q: Can I use Vilsmeier-Haack conditions instead? A: No. Vilsmeier-Haack is excellent for formylation (adding an aldehyde), but it is not suitable for adding a bulky benzoate group.[1] The reactive intermediate is not electrophilic enough to overcome the steric hindrance at C3 effectively without the TIPS directing group.

Q: Why use Dichloromethane (DCM) vs. Nitromethane? A:

  • DCM: Best for solubility and maintaining low temperatures (-78°C).[1]

  • Nitromethane: often moderates the activity of

    
    , but it can be difficult to dry completely.[1] For C3 selectivity, DCM is preferred to maintain tight kinetic control.[1]
    

Q: Can I use the Van Leusen Pyrrole Synthesis instead? A: Yes, this is a valid alternative if the Friedel-Crafts route fails.[1] You would react TosMIC with a chalcone derivative (Methyl 4-(3-oxo-3-phenylprop-1-en-1-yl)benzoate). However, that requires synthesizing the specific chalcone precursor first.[1] The TIPS-pyrrole route is generally more convergent.[1]

References

  • Bray, B. L., et al. (1990).[1] "N-(Triisopropylsilyl)pyrrole.[1][2][3][4] A progenitor 'par excellence' of 3-substituted pyrroles."[3] Journal of Organic Chemistry, 55(26), 6317–6328.[1][5] Primary citation for the TIPS-directed C3 acylation protocol.

  • Kakushima, M., et al. (1983).[1][6] "Regioselective synthesis of acylpyrroles." Journal of Organic Chemistry, 48(19), 3214–3219.[1] Foundational work on the energetics of C2 vs C3 substitution.

  • Muchowski, J. M., & Solas, D. R. (1984).[1] "B-Substituted pyrroles." Journal of Organic Chemistry, 49(1), 203–205.[1]

Sources

Technical Support Center: Alternative Catalysts & Reagents for Pyrrole Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

The Challenge: Traditional Friedel-Crafts acylation of pyrrole using strong Lewis acids (e.g., AlCl₃) and acid chlorides often leads to polymerization (pyrrole red), low yields due to acid sensitivity, and poor regioselectivity (C2 vs. C3 mixtures).

The Solution: This guide details three validated alternative methodologies that circumvent these issues:

  • Green Lewis Acids (Metal Triflates): For acid-sensitive substrates requiring mild conditions.

  • Direct C-H Activation (Pd-Catalysis): For oxidative coupling using aldehydes instead of acid chlorides.

  • Heterogeneous Catalysis (Zeolites/Clays): For scalable, eco-friendly processes with shape-selective control.

Method Selection Decision Tree

CatalystSelection Start Start: Select Acylation Method Substrate Is the substrate acid-sensitive? Start->Substrate Scale Reaction Scale? Substrate->Scale No (Robust) Method1 Method A: In(OTf)3 (Metal Triflates) Substrate->Method1 Yes (Polymerizes easily) Regio Regioselectivity Requirement? Scale->Regio Lab Scale (<10g) Method3 Method C: Heterogeneous (Zeolites/Clays) Scale->Method3 Process Scale (>100g) Method2 Method B: Pd-Catalyzed C-H Activation Regio->Method2 C2 Specific (Directing Groups) Method4 Method D: N-Acylbenzotriazoles (Katritzky Method) Regio->Method4 High C2/C3 Control

Figure 1: Decision matrix for selecting the optimal acylation protocol based on substrate stability and process requirements.

Technical Protocols & Troubleshooting

Method A: Indium(III) Triflate Catalyzed Acylation

Best for: Highly acid-sensitive pyrroles; mild, water-tolerant conditions.

Mechanism: In(OTf)₃ acts as a water-tolerant Lewis acid, activating the anhydride without generating strong Brønsted acids that trigger polymerization.

Standard Protocol
  • Setup: Flame-dry a round-bottom flask (though In(OTf)₃ is water-tolerant, moisture reduces yield).

  • Reagents: Mix Pyrrole (1.0 equiv) and Acetic Anhydride (1.1 equiv) in Nitromethane (CH₃NO₂) or Acetonitrile (MeCN).

  • Catalyst: Add In(OTf)₃ (1 mol% - 5 mol%).

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation or solvent effect.Switch solvent to Nitromethane (CH₃NO₂) . It stabilizes the acylium intermediate better than MeCN. Add LiClO₄ (10 mol%) as a co-catalyst to boost ionic strength.
Polymerization (Black Tar) Exotherm or trace acid buildup.Lower temperature to 0°C . Ensure In(OTf)₃ loading is ≤1 mol% .
C2/C3 Mixture Thermodynamic equilibration.Stop reaction immediately upon consumption of starting material (monitor via TLC). Prolonged stirring favors C3 rearrangement.
Method B: Pd-Catalyzed Oxidative C-H Acylation

Best for: Late-stage functionalization; using aldehydes as acyl sources (avoiding unstable acid chlorides).

Mechanism: Concerted Metalation-Deprotonation (CMD) followed by radical oxidative coupling.

PdMechanism Step1 1. C-H Activation (Pd(II) inserts at C2) Step2 2. Acyl Radical Gen. (Aldehyde + TBHP) Step1->Step2 TBHP activation Step3 3. Oxidative Addition (Pd(II) -> Pd(IV)) Step2->Step3 Step4 4. Reductive Elimination (Product Release) Step3->Step4 Step4->Step1 Regeneration

Figure 2: Mechanistic pathway for Pd-catalyzed oxidative acylation using aldehydes and TBHP.

Standard Protocol
  • Reagents: Pyrrole derivative (1.0 equiv), Aldehyde (2.0 equiv).

  • Catalyst System: Pd(OAc)₂ (5 mol%).[2]

  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq, 2.0 equiv).

  • Solvent: Toluene or Dioxane.

  • Conditions: Heat to 80–100°C in a sealed tube.

FAQ: Pd-Catalysis Issues

Q: Why is my yield low with electron-rich aldehydes?

  • A: Electron-rich aldehydes are less prone to radical generation. Increase temperature to 110°C or switch oxidant to DTBP (Di-tert-butyl peroxide) .

Q: Can I control C2 vs. C3 selectivity?

  • A: Yes. N-unsubstituted pyrroles favor C2. If you need C3, use a bulky N-protecting group (e.g., TIPS) to sterically block C2, or use a directing group (e.g., 2-pyrimidyl) on the nitrogen.

Method C: Heterogeneous Catalysis (Zeolites/Clays)

Best for: Green chemistry, scale-up, and catalyst recycling.

Protocol: HZSM-5 Zeolite Acylation
  • Activation: Calcine HZSM-5 (Si/Al ratio ~30) at 500°C for 4 hours prior to use to remove adsorbed water.

  • Reaction: Mix Pyrrole (1.0 equiv) and Acetic Anhydride (1.5 equiv) in neat conditions or minimal DCM.

  • Catalyst: Add Activated HZSM-5 (10-20 wt% relative to substrate).

  • Conditions: Stir at 0°C to RT .

  • Recycling: Filter catalyst, wash with Acetone, and re-calcine for reuse.

Comparative Data: Homogeneous vs. Heterogeneous
ParameterAlCl₃ (Classical)In(OTf)₃ (Method A)HZSM-5 (Method C)
Yield 60-70%85-95%75-85%
Selectivity (C2:C3) 80:2090:1095:5 (Shape Selective)
Workup Acid quench (Hazardous)Aqueous washFiltration (Simple)
Atom Economy Low (Stoichiometric Al waste)High (Catalytic)High (Reusable)

Alternative Reagents: N-Acylbenzotriazoles

Context: When acid chlorides are too unstable or commercially unavailable, N-acylbenzotriazoles serve as stable "acyl anion" equivalents.[3][4][5]

Protocol (Katritzky Method):

  • Preparation: React Carboxylic Acid + Benzotriazole + SOCl₂ (or DCC) -> N-Acylbenzotriazole (Stable solid).

  • Acylation: React N-Acylbenzotriazole (1.0 equiv) + Pyrrole (1.2 equiv) + TiCl₄ (1.0 equiv) in DCM at RT.

  • Benefit: This method is regiospecific for C2-acylation for N-unsubstituted pyrroles and C3-acylation for N-TIPS pyrroles.

References

  • Frost, C. G., et al. (2000). "Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics."[1][6] Molecules.

  • Katritzky, A. R., et al. (2003).[4][7] "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles." Journal of Organic Chemistry.

  • Jia, Z., et al. (2015).[8] "Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination." Journal of Organic Chemistry.

  • Unaleroglu, C., et al. (2007). "Copper Triflate Catalyzed Regioselective Alkylation of Pyrrole." Heterocycles.

  • BenchChem Technical Support. (2025). "Pyrrole Acylation Protocols and Troubleshooting."

For further assistance, contact the Synthetic Methodology Group at .

Sources

preventing polymerization of pyrrole during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Pyrrole Stabilization & Synthesis Support Hub Senior Application Scientist Desk | Ticket ID: PYR-STAB-001

Executive Summary: The "Black Tar" Paradox

Pyrrole is a deceptive nucleophile. Its electron-rich aromatic system (


 electrons over 5 atoms) makes it exceptionally reactive toward electrophiles, but this same property renders it thermodynamically prone to oxidative and acid-catalyzed polymerization.

In drug discovery and materials science (e.g., porphyrin or BODIPY synthesis), the formation of "pyrrole black" (polypyrrole) is not just a side reaction—it is the thermodynamic sink. To prevent it, you must control three variables: Protonation State (Acidity) , Oxidation Potential (Oxygen/Light) , and Concentration .

This guide replaces standard textbook advice with field-hardened protocols for handling pyrrole without generating intractable tars.

Part 1: Diagnostic Matrix (Troubleshooting)

Identify your failure mode to select the correct protocol.

ObservationDiagnosisRoot CauseImmediate Corrective Action
Pre-Reaction: Liquid turned yellow/brown in storage.Auto-oxidation Exposure to

and light generated radical cations, initiating chain growth.
Distill immediately. Do not use "as is." The oligomers will act as seeds for further polymerization.
Reaction: Instant formation of black precipitate upon acid addition.Acid-Shock Polymerization Localized low pH caused rapid C2/C3 protonation before mixing.Dilution & Rate Control. Increase solvent volume; add acid catalyst dropwise at

.
Reaction: Solution turned deep red/pink, then dark.Oligomerization ("Red Pine" Effect) Formation of acid-catalyzed trimers/tetramers (pyrrole red).Quench or Cyclize. If making porphyrins, this color is expected; if substituting, your acid is too strong.
Post-Reaction: Product is trapped in a sticky black tar.Polypyrrole Matrixing Polymerization occurred alongside the desired reaction.Soxhlet Extraction. Polypyrrole is insoluble; extract your product with DCM or Hexanes.

Part 2: The Knowledge Base (Mechanistic Deep Dive)

The Acid Sensitivity Trap

Why does pyrrole polymerize in acid? Unlike benzene, pyrrole is not stable in acidic media.

  • Mechanism: The pyrrole nitrogen lone pair is involved in aromaticity, making the N-protonation unfavorable (

    
    ). Instead, protonation occurs at the C2 or C3 carbon  (
    
    
    
    ).
  • The Cascade: This C-protonated species breaks aromaticity and becomes a potent electrophile (an iminium ion). It is immediately attacked by a neutral pyrrole molecule (nucleophile), forming a dimer. This dimer oxidizes, loses a proton, and the chain propagates.

The Oxidative Pathway

Even without acid, oxygen and light can drive a radical-cation mechanism.

  • Mechanism:

    
    .
    
  • Result: Radical coupling at the

    
    -positions leads to conductive polypyrrole films (often seen as a metallic sheen on flask walls).
    

Part 3: Standard Operating Procedures (Protocols)

Protocol A: The "Gold Standard" Purification

Never rely on "99% Pure" commercial labels for sensitive catalysis.

  • Setup: Assemble a short-path distillation apparatus. Grease all joints thoroughly (pyrrole vapor creeps).

  • Pre-treatment: Add CaH₂ (Calcium Hydride) or KOH pellets to the boiling flask.

    • Why? KOH neutralizes trace acids that catalyze polymerization during heating; CaH₂ removes water which can act as a proton source.

  • Distillation: Distill under reduced pressure (vacuum) at

    
    .
    
    • Observation: Collect the colorless fraction. Discard the first 5% (forerun) and the yellow pot residue.

  • Stabilization: Collect directly into a flask containing 2-3 pellets of KOH .

  • Storage: Flush with Argon/Nitrogen, seal with Parafilm, and store at -20°C in the dark .

    • Shelf Life: 1 month with KOH; 1 week without.

Protocol B: The "Lindsey" Strategy (Reaction Control)

For synthesis of dipyrromethanes or porphyrins where polymerization is the main competitor.

  • High Dilution: Run reactions at

    
     M concentration.
    
    • Logic: Polymerization is bimolecular (second-order with respect to pyrrole). Cyclization (intramolecular) is first-order. Dilution statistically favors discrete product formation over polymer chains.

  • Lewis Acid Catalysis: Use

    
     or TFA instead of mineral acids (HCl/H₂SO₄).
    
  • The "Shielded" Addition:

    • Mix Pyrrole + Aldehyde in solvent (DCM).[1]

    • Add the acid catalyst last , slowly, via syringe pump if necessary.

Part 4: Visual Logic & Pathways

Diagram 1: The Polymerization vs. Reaction Pathway

This diagram illustrates the "Fork in the Road" between successful synthesis and tar formation.

PyrrolePathways cluster_legend Key Decision Factors Start Pyrrole Monomer Protonation C2/C3 Protonation (Electrophilic Species) Start->Protonation + Acid Acid Acid Catalyst (H+) Pathway1 Path A: High Concentration (>0.1 M) Protonation->Pathway1 Pathway2 Path B: High Dilution (<0.01 M) Protonation->Pathway2 Polymer Polypyrrole Tar (Thermodynamic Sink) Pathway1->Polymer Intermolecular Attack (Chain Growth) Product Desired Product (Porphyrin/Dipyrromethane) Pathway2->Product Intramolecular Cyclization (Lindsey Conditions) Legend1 Concentration controls the outcome

Caption: The kinetic competition between intermolecular polymerization (red) and intramolecular cyclization (green) is dictated by concentration.

Diagram 2: Purification & Storage Workflow

A self-validating loop for maintaining reagent integrity.

StorageWorkflow Raw Commercial Pyrrole (Brown/Yellow) Distill Vacuum Distillation (over CaH2 or KOH) Raw->Distill Check Colorless Oil? Distill->Check Check->Distill No (Repeat) Store Store: -20°C, Dark, Argon, KOH Pellets Check->Store Yes Use Use in Synthesis (Within 7 days) Store->Use Use->Raw Leftover > 1 week

Caption: The "Freshness Loop." Pyrrole degrades autocatalytically; leftovers must be re-purified.

References

  • Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." Journal of Organic Chemistry.

    • Relevance: Establishes the definitive "high dilution" protocol to prevent pyrrole polymeriz
  • Sigma-Aldrich (Merck). "Pyrrole: Product Specification and Handling."

    • Relevance: Provides baseline physical data and safety handling for air-sensitive heterocycles.
  • Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

    • Relevance: Source of the KOH/CaH2 distill

Sources

Validation & Comparative

comparative analysis of spectroscopic data for methyl 4-(1H-pyrrole-3-carbonyl)benzoate analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Spectroscopic Guide to Methyl 4-(1H-pyrrole-3-carbonyl)benzoate and its Analogs

This guide offers an in-depth comparative analysis of the spectroscopic data for methyl 4-(1H-pyrrole-3-carbonyl)benzoate, a key heterocyclic scaffold, and its structurally related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document provides not only reference data but also the underlying principles governing the spectroscopic behavior of these compounds. By understanding the causal relationships between structure and spectral output, scientists can accelerate the identification, characterization, and development of novel pyrrole-based chemical entities.

Introduction: The Significance of the Pyrrole-Benzoyl Scaffold

The pyrrole ring is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] When coupled with a benzoyl moiety, as in methyl 4-(1H-pyrrole-3-carbonyl)benzoate, it creates a versatile scaffold with significant potential for chemical modification and biological activity. Accurate and efficient characterization of analogs derived from this core structure is paramount. This guide leverages Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and comparative spectroscopic profile, providing a framework for the unambiguous structural elucidation of this important compound class.

Core Chemical Structures and Rationale for Analog Selection

The foundational structure for our analysis is Methyl 4-(1H-pyrrole-3-carbonyl)benzoate. To illustrate the impact of structural modifications on spectroscopic data, we will compare it against two representative analogs:

  • Analog A: N-Methylated Analog: Methyl 4-(1-methyl-1H-pyrrole-3-carbonyl)benzoate. This analog is chosen to demonstrate the effect of substitution at the pyrrole nitrogen, a common site for synthetic modification, which significantly alters the electronic properties and removes the N-H proton.

  • Analog B: C5-Substituted Analog: Methyl 4-(5-methyl-1H-pyrrole-3-carbonyl)benzoate. This analog illustrates the influence of an electron-donating group on the pyrrole ring, which affects the chemical shifts of adjacent protons and carbons.

Compound Structure
Parent Compound

Analog A (N-Methyl)

Analog B (C5-Methyl)

Comparative ¹H NMR Analysis

Proton NMR is the primary tool for determining the substitution pattern on the pyrrole and benzene rings. The chemical shifts are highly sensitive to the electronic environment, which is modulated by substituent effects.

Causality Behind Chemical Shifts: The pyrrole ring is an electron-rich aromatic system. Protons at the C2 and C5 positions (α to the nitrogen) typically resonate at a different field than those at C3 and C4 (β to the nitrogen).[3][4] The large deshielding effect on the N-H proton (often > 8.0 ppm) is characteristic. The benzoyl group, being electron-withdrawing, deshields the pyrrole protons it is attached to (position 3) and influences the adjacent protons.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆, δ ppm)

Proton Assignment Parent Compound Analog A (N-Methyl) Analog B (C5-Methyl) Rationale for Shift Changes
Pyrrole N-H ~11.8 (br s)N/A~11.5 (br s)N-methylation removes the proton. The C5-methyl group slightly shields the N-H.
Pyrrole H2 ~7.8 (m)~7.9 (m)~7.6 (s)N-methylation has a minor deshielding effect. The C5-methyl group strongly shields H2.
Pyrrole H4 ~6.8 (m)~6.9 (m)~6.6 (m)Minimal change across analogs, as it is relatively distant from the modification sites.
Pyrrole H5 ~7.0 (m)~7.1 (m)N/AReplaced by a methyl group in Analog B.
Benzene H (ortho to C=O) ~8.1 (d)~8.1 (d)~8.1 (d)Largely unaffected by changes on the distant pyrrole ring.
Benzene H (meta to C=O) ~8.0 (d)~8.0 (d)~8.0 (d)Largely unaffected by changes on the distant pyrrole ring.
-OCH₃ (Ester) ~3.9 (s)~3.9 (s)~3.9 (s)Unaffected.
-CH₃ (Ring) N/A~3.8 (s, N-CH₃)~2.3 (s, C5-CH₃)N-methyl protons are deshielded by the nitrogen. C-methyl protons are in a typical range.

Comparative ¹³C NMR Analysis

Carbon NMR provides crucial information about the carbon framework and the electronic impact of substituents. The chemical shifts of the pyrrole ring carbons are particularly informative.

Causality Behind Chemical Shifts: The introduction of electron-withdrawing groups (EWGs) on the nitrogen atom generally causes a deshielding effect (shift to lower field) on the ring carbons.[5] Conversely, electron-donating groups like methyl will cause shielding (shift to higher field), especially at the ipso and ortho/para positions. The prediction of pyrrole carbon shifts can be reliably estimated based on substituent chemical shift (SCS) effects.[6][7]

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆, δ ppm)

Carbon Assignment Parent Compound Analog A (N-Methyl) Analog B (C5-Methyl) Rationale for Shift Changes
Pyrrole C2 ~125.0~126.5~124.0N-methylation deshields C2. C5-methylation shields the adjacent C2.
Pyrrole C3 ~118.0~119.0~117.5The site of substitution, showing minor electronic influence from N- or C5-methylation.
Pyrrole C4 ~110.0~111.0~108.0Shielded by the adjacent C5-methyl group.
Pyrrole C5 ~122.0~123.5~132.0Deshielded significantly upon methylation (ipso-effect).
Ketone C=O ~185.0~184.8~184.5Minor shielding observed due to the electron-donating nature of the methyl substituents.
Benzene C (ipso to C=O) ~138.0~138.0~138.0Unaffected.
Ester C=O ~165.5~165.5~165.5Unaffected.
-OCH₃ (Ester) ~52.5~52.5~52.5Unaffected.
-CH₃ (Ring) N/A~35.0 (N-CH₃)~13.0 (C5-CH₃)N-methyl carbon is deshielded relative to the C-methyl carbon.

Comparative IR Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this series, the N-H and dual C=O stretching frequencies are the most diagnostic.

Causality Behind Vibrational Frequencies: The position of the carbonyl (C=O) stretching band is sensitive to its electronic environment. Conjugation with an aromatic ring, as seen here, typically lowers the frequency from a standard ketone (~1715 cm⁻¹).[8][9] The N-H stretch of the pyrrole ring is usually a sharp to medium peak around 3300-3500 cm⁻¹. Intermolecular hydrogen bonding can cause this band to broaden.[10]

Table 3: Comparative IR Data (ATR, cm⁻¹)

Vibrational Mode Parent Compound Analog A (N-Methyl) Analog B (C5-Methyl) Rationale for Change
N-H Stretch ~3350 (sharp)Absent~3340 (sharp)The N-H bond is absent in the N-methylated analog.
C=O Stretch (Ketone) ~1650~1648~1645Electron donation from the methyl groups slightly lowers the bond order and frequency.
C=O Stretch (Ester) ~1720~1720~1720Unaffected by substitutions on the pyrrole ring, as it is electronically isolated.
C-N Stretch ~1300~1310~1295Position is sensitive to the substitution pattern on the pyrrole ring.

Comparative Mass Spectrometry Analysis

Mass spectrometry provides the molecular weight and crucial structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft technique ideal for these molecules, typically yielding a prominent protonated molecular ion [M+H]⁺.

Causality Behind Fragmentation: The fragmentation of pyrrole derivatives is heavily influenced by the substituents on the ring.[1][11] Under ESI-MS/MS conditions, common fragmentation pathways for the parent compound would involve cleavage at the carbonyl group, leading to characteristic losses. For instance, cleavage of the bond between the pyrrole ring and the carbonyl carbon is a likely event.

Table 4: Comparative High-Resolution MS Data (ESI+)

Ion / Fragment Parent Compound Analog A (N-Methyl) Analog B (C5-Methyl) Rationale for Change
[M+H]⁺ (Exact Mass) 230.0811244.0968244.0968The molecular weight increases by 14.0157 Da (CH₂) for both analogs.
Major Fragment 1 m/z ~121m/z ~121m/z ~121Corresponds to the [C₇H₅O₂]⁺ fragment (benzoyl moiety), common to all three.
Major Fragment 2 m/z ~94m/z ~108m/z ~108Corresponds to the protonated pyrrole-carbonyl fragment after loss of the benzoate.

Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol is designed for acquiring high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation: Weigh approximately 5-10 mg of the analyte into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it readily dissolves all three compounds and its residual solvent peak does not overlap with key analyte signals. It also allows for the clear observation of the exchangeable N-H proton.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer.

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2.0 seconds.

    • Acquisition Time: ~4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024. Causality: A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2.0 seconds.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

This is a rapid, solvent-free method for obtaining IR spectra of solid samples.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. Causality: This step is critical to subtract the atmospheric (CO₂, H₂O) and instrument-related absorbances from the final sample spectrum.

  • Sample Application: Place a small amount (~1-2 mg) of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and multi-faceted spectroscopic characterization of a novel analog in this class.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation start Parent Compound + Reagents synthesis Chemical Reaction (e.g., N-Alkylation) start->synthesis purification Work-up & Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy (ATR) purification->ir ms HRMS (ESI-TOF) purification->ms comparison Comparative Analysis (vs. Parent Data) nmr->comparison ir->comparison ms->comparison elucidation Structure Elucidation & Validation comparison->elucidation caption General workflow for analog synthesis and characterization.

Caption: General workflow for analog synthesis and characterization.

References

  • Reich, H. J., Jautelat, M., Messe, M. T., Weigert, F. J., & Roberts, J. D. (1969). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Mackay, H., & Cheeseman, K. H. (2000). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. The Journal of Organic Chemistry, 65(19), 6194-6198. Available at: [Link]

  • Stenutz, R. NMR chemical shift prediction of pyrroles. Carbohydrate Structure Database. Available at: [Link]

  • Liang, X., Guo, Z., & Yu, C. (2014). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(1), 101-110. Available at: [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. Available at: [Link]

  • Tschurl, M., & Suhm, M. A. (2007). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model?. The Journal of Chemical Physics, 126(13), 134304. Available at: [Link]

  • SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2019). Upper trace: IR spectrum of 1H‐pyrrole‐2‐carbonyl azide (1) isolated in... [Image]. Available at: [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • ResearchGate. (2011). 13 C NMR Spectra of Pyrroles 1 and 4. [Table]. Available at: [Link]

  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep. Available at: [Link]

  • ResearchGate. (2013). IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and NAH... [Image]. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • Study of Novel Pyrrole Derivatives. (n.d.). Available at: [Link]

  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. Available at: [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carbonyl Compounds. Available at: [Link]

  • ACS Publications. Mass Spectra of Aromatic Esters. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2016). One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. Available at: [Link]

  • Kamal, A., & Reddy, M. K. (2014). An Update on the Synthesis of Pyrrolo[1][6]benzodiazepines. Molecules, 19(6), 7644-7699. Available at: [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]

  • Zhang, L., & Wang, Y. (2010). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2769. Available at: [Link]

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 13584-13589. Available at: [Link]

  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]

  • Bakulina, O., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3543. Available at: [Link]

  • SpectraBase. 1H-Pyrrole-3-propanoic acid, 5-[[4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(phenylmethoxy)carbonyl]... Available at: [Link]/spectrum/DoAmdqD2sTq)

Sources

The Isomer Effect: A Comparative Guide to the Biological Activity of Pyrrole-2-carbonyl versus Pyrrole-3-carbonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Subtle Structural Change with Profound Biological Consequences

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of natural products and synthetic drugs.[1] Its inherent biological activity and synthetic tractability make it a "privileged scaffold" in drug discovery. A critical, yet often underexplored, aspect of its structure-activity relationship (SAR) is the profound impact of substituent positioning. This guide provides an in-depth comparison of the biological activities of pyrrole derivatives based on the location of a single, influential functional group: the carbonyl. Specifically, we will dissect the divergent biological profiles of pyrrole-2-carbonyl and pyrrole-3-carbonyl isomers.

While direct, head-to-head comparative studies of exact isomeric pairs are notably scarce in the literature, a comprehensive analysis of published data on derivatives of each class allows us to infer critical SAR trends. This guide will synthesize these findings to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of how this seemingly minor positional shift dictates target specificity and therapeutic potential, spanning from anticancer to antimicrobial applications.

The Electronic and Steric Influence of Carbonyl Position

The pyrrole ring is an electron-rich aromatic system where the nitrogen's lone pair of electrons is delocalized, contributing to its 6π-electron aromatic character.[2] The placement of an electron-withdrawing carbonyl group at either the C2 or C3 position significantly alters the ring's electronic distribution, hydrogen bonding potential, and overall molecular geometry.

  • Pyrrole-2-carbonyl: The carbonyl at the C2 position is adjacent to the nitrogen heteroatom. This proximity allows for the formation of a stable intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, influencing the molecule's conformation.[3] This arrangement creates a specific pharmacophore that has proven highly effective in certain biological targets.

  • Pyrrole-3-carbonyl: Placing the carbonyl at the C3 position distances it from the nitrogen. This alters the molecule's dipole moment and the steric profile presented to potential binding partners. This distinct geometry allows for interactions with different biological targets that the C2 isomer cannot achieve.

Studies on the structure-biological activity relationship confirm that the carbonyl group in pyrrole molecules is a key moiety with a significant role in their biological activity.[4][5]

Biological Activities of Pyrrole-2-Carbonyl Derivatives: A Focus on Antimicrobial and Anticancer Agents

The pyrrole-2-carbonyl scaffold, particularly in the form of pyrrole-2-carboxamides, is a well-established pharmacophore in the development of potent antimicrobial and anticancer agents.[6]

Potent Antitubercular Activity

A significant body of research highlights the efficacy of pyrrole-2-carboxamides against Mycobacterium tuberculosis. Structure-guided design strategies have identified these compounds as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids.[7]

Structure-activity relationship studies have revealed that the N-H groups of the pyrrole ring and the amide linker are crucial for potency, likely participating in key hydrogen bonding interactions within the MmpL3 active site.[7] Attaching bulky substituents to the carboxamide and phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring has been shown to greatly improve anti-TB activity, with many compounds exhibiting Minimum Inhibitory Concentrations (MIC) below 0.016 µg/mL.[7]

Broad-Spectrum Antibacterial and Antifungal Properties

Derivatives of pyrrole-2-carbohydrazide have demonstrated a wide range of antimicrobial activities. Schiff bases formed from 1H-pyrrole-2-carbohydrazide and various aromatic aldehydes have been screened against Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) bacteria, as well as fungal strains (C. albicans, A. niger).[8] The presence of both electron-donating and electron-withdrawing groups on the aromatic aldehyde component was found to modulate the potency against different microbial strains.[8] Furthermore, simple, naturally occurring compounds like 1-methoxypyrrole-2-carboxamide show activity against bacteria such as Staphylococcus aureus.[9]

Promising Anticancer Activity

Pyrrole-2-carbonyl derivatives have been investigated as anticancer agents, often targeting key cellular pathways. Certain derivatives have shown potent cytotoxicity against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HepG2 (liver).[10][11] The mechanisms of action are diverse, with some compounds acting as tyrosine kinase inhibitors and modulators of the mTOR signaling pathway, leading to cell cycle arrest and suppression of cell migration.[11]

Biological Activities of Pyrrole-3-Carbonyl Derivatives: A Different Spectrum of Therapeutic Targets

The pyrrole-3-carbonyl scaffold, while also demonstrating significant biological activity, tends to engage a different set of molecular targets compared to its C2 counterpart, highlighting the importance of isomeric positioning.

Novel EZH2 Inhibitors for Cancer Therapy

Derivatives of pyrrole-3-carboxamide have recently been identified as a novel class of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2).[12] EZH2 is a histone methyltransferase that is often overexpressed in various cancers. By inhibiting EZH2, these compounds can reduce the trimethylation of H3K27, leading to the re-expression of tumor suppressor genes.[12] Optimized compounds in this class have demonstrated a significant ability to reduce cellular H3K27me3 levels and increase the expression of downstream tumor suppressors.[12]

Metallo-β-Lactamase (MBL) Inhibition

In the fight against antibiotic resistance, 2-amino-1H-pyrrole-3-carbonitrile derivatives have emerged as promising inhibitors of metallo-β-lactamases (MBLs).[13] A structure-activity relationship study revealed that the 3-carbonitrile group is a critical feature for inhibitory potency against several MBL subclasses. These compounds can restore the efficacy of carbapenem antibiotics in the presence of MBL-producing bacteria.[13]

Antibacterial and Antifungal Applications

Pyrrole-3-carboxaldehyde derivatives have also been explored for their antimicrobial properties. A series of highly substituted pyrrole-3-carboxaldehydes showed significant activity against bacterial strains, with MIC values as low as 16 µg/mL, comparable to the standard drug chloramphenicol.[9][14]

Comparative Data Summary

The following tables summarize quantitative data from the literature for various pyrrole-carbonyl derivatives, illustrating their potency in different biological assays.

Table 1: Antimicrobial Activity of Pyrrole-Carbonyl Derivatives

Isomer ClassCompound TypeTarget OrganismActivity (MIC)Reference
Pyrrole-2-Carbonyl Pyrrole-2-carboxamideM. tuberculosis< 0.016 µg/mL[7]
Pyrrole-2-Carbonyl Pyrrole-2-carboxylateM. tuberculosis H37Rv0.7 µg/mL[9]
Pyrrole-3-Carbonyl Pyrrole-3-carboxaldehydePseudomonas putida16 µg/mL[9]

Table 2: Anticancer Activity of Pyrrole-Carbonyl Derivatives

Isomer ClassCompound TypeCancer Cell LineActivity (IC₅₀)Reference
Pyrrole-2-Carbonyl Pyrrole derivative (d1)HeLa (Cervical)140.6 µM[11]
Pyrrole-2-Carbonyl Pyrrole derivative (4d)LoVo (Colon)~50 µM (at 45.81% viability)[4][5]
Pyrrole-3-Carbonyl 3-benzoyl-4-phenyl-pyrrole (cpd 21)HepG2 (Liver)0.5 - 0.9 µM[15]
Pyrrole-3-Carbonyl Pyrrole-3-carboxamide (DM-01)A549 (Lung)> 50 µM (EZH2 inhibitor)[12]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used to evaluate the biological activities discussed in this guide.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening novel pyrrole derivatives for antimicrobial activity.

cluster_0 Primary Screening cluster_1 Secondary Screening & Validation cluster_2 Mechanism of Action (MoA) Studies A Synthesized Pyrrole Derivatives B Disc Diffusion or Broth Microdilution Assay A->B Test against bacterial/fungal strains C Measure Zone of Inhibition (ZOI) or Minimum Inhibitory Concentration (MIC) B->C D Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) C->D Active Compounds E Cytotoxicity Assay (e.g., MTT on mammalian cells) D->E F Determine Selectivity Index (SI) E->F G Target-based Assays (e.g., Enzyme Inhibition) F->G Promising Leads H Cell-based Pathway Analysis (e.g., Western Blot) G->H

Caption: High-level workflow for antimicrobial drug discovery using pyrrole derivatives.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability and is frequently used to determine the cytotoxic potential of novel compounds.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrole-carbonyl test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Synthetic Pathway Visualization

The synthesis of these derivatives often follows multi-step pathways. Below is a generalized synthetic scheme for producing pyrrole-2-carbohydrazide derivatives, which are common precursors for antimicrobial agents.

G Pyrrole 1H-Pyrrole Intermediate1 Trichloroacetylated Pyrrole Pyrrole->Intermediate1 Trichloroacetyl chloride, K₂CO₃ Intermediate2 1H-pyrrole-2-carbohydrazide Intermediate1->Intermediate2 Hydrazine Hydrate, Reflux FinalProduct Schiff Base Derivatives (Pyrrole-2-carbonyl core) Intermediate2->FinalProduct Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->FinalProduct Ethanol, Glacial Acetic Acid (cat.)

Caption: General synthetic route for pyrrole-2-carbohydrazide Schiff bases.

Conclusion and Future Directions

The evidence synthesized from the current body of literature strongly indicates that the positional isomerism of the carbonyl group on the pyrrole ring is a critical determinant of biological activity and target specificity.

  • Pyrrole-2-carbonyl derivatives are particularly prominent in the antimicrobial field, with pyrrole-2-carboxamides showing exceptional promise as antitubercular agents by targeting MmpL3. They also exhibit broad utility as anticancer agents, often through the inhibition of kinases and other signaling pathways. The proximity of the carbonyl to the ring nitrogen creates a distinct chemical environment that is key to these activities.

  • Pyrrole-3-carbonyl derivatives , conversely, have been successfully developed against different targets, such as EZH2 and metallo-β-lactamases in cancer and antibiotic resistance, respectively. This demonstrates that the C3-carbonyl scaffold provides a unique structural and electronic profile for rational drug design.

While this guide provides a logical framework based on existing data, the field would greatly benefit from direct comparative studies where pyrrole-2-carbonyl and pyrrole-3-carbonyl isomers of the same parent molecule are synthesized and evaluated in parallel across a panel of biological assays. Such studies would provide definitive, quantitative data on the "isomer effect" and would undoubtedly accelerate the development of new, highly selective, and potent pyrrole-based therapeutics.

References

  • Ilies, M., Gura, A. M., Goga, F., Madoșă, E., Bercean, V., Avram, S., & Ilia, G. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5122. Available from: [Link]

  • Uddin, G., Ahmed, A., Siddiqui, B. S., Khan, A., Al-Karasneh, A. F., & Shah, S. Q. (2013). Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. Science Alert. Available from: [Link]

  • Ilies, M., Gura, A. M., Goga, F., Madoșă, E., Bercean, V., Avram, S., & Ilia, G. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available from: [Link]

  • Singh, I., Kumar, A., & Kumar, S. (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research J. Pharm. and Tech., 13(10), 4881-4886. Available from: [Link]

  • Karaman, M., & Karaman, M. (2024). Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. Archiv der Pharmazie. Available from: [Link]

  • Li, J., Wang, L., Zhang, Y., Li, J., & Wang, Y. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 15(1). Available from: [Link]

  • Mir, N. A., Singh, S., Singh, J., Anand, A., & Singh, B. (2020). Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: evaluation of antibacterial and antifungal activities along with docking studies. New Journal of Chemistry, 44(2), 551-561. Available from: [Link]

  • ResearchGate. (n.d.). Pyrrole‐3‐carboxaldehyde derivatives and SAR activity. ResearchGate. Available from: [Link]

  • Olaru, A. R., Vasile, C. M., Gradinaru, V. R., Gradinaru, A. C., & Birsa, M. L. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available from: [Link]

  • Habib, S. I., et al. (2013). Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. Der Pharmacia Lettre, 5(2), 101-104. Available from: [Link]

  • Gorgani, L., Mohammadi, M., & Najafpour, G. D. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Available from: [Link]

  • Lee, Y. J., & Lee, J. H. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2568. Available from: [Link]

  • Biernasiuk, A., Wujec, M., & Szymańska, E. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available from: [Link]

  • Wang, Z., Zhang, Z., Yue, J., Li, Y., Wang, Y., Lu, Y., ... & Zhang, T. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10484-10504. Available from: [Link]

  • ResearchGate. (n.d.). Reported pyrrole-2-carboxamide-based bioactive compounds. ResearchGate. Available from: [Link]

  • Ivanova, Y., & Chimov, A. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available from: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry. Available from: [Link]

  • Lee, Y. J., & Lee, J. H. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2568. Available from: [Link]

  • Bremner, J. B., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. Available from: [Link]

  • Schultz, T. W., & Yarbrough, J. W. (2005). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. SAR and QSAR in Environmental Research, 16(4), 311-319. Available from: [Link]

  • ResearchGate. (n.d.). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. Available from: [Link]

Sources

A Comparative Guide to the Synthesis and Evaluation of Methyl and Ethyl Esters of 4-(1H-pyrrole-3-carbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ester Selection in Drug Discovery

The 4-(1H-pyrrole-3-carbonyl)benzoic acid scaffold represents a confluence of two privileged structures in medicinal chemistry: the pyrrole ring and benzoic acid. Pyrrole derivatives are integral to numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The benzoic acid moiety, a common pharmacophore, often serves as a key interaction point with biological targets or as a handle for modifying pharmacokinetic properties.

The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, many of which hinge on the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A common and effective strategy for modulating these properties is the esterification of carboxylic acid groups. This guide focuses on the synthesis and comparative evaluation of the methyl and ethyl esters of 4-(1H-pyrrole-3-carbonyl)benzoic acid. While the structural difference between a methyl and an ethyl ester is a single methylene group, this seemingly minor modification can have profound consequences on a compound's biological activity, cell permeability, and metabolic stability.[5][6]

This document provides an in-depth technical comparison, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic protocols, present a framework for their comparative biological and pharmacokinetic evaluation, and discuss the causal relationships behind the experimental choices and potential outcomes.

Part 1: Synthesis and Characterization of Target Esters

The synthetic pathway begins with the parent carboxylic acid, which is then esterified to yield the target methyl and ethyl esters. The success of the synthesis is validated through rigorous analytical characterization.

Synthesis of 4-(1H-pyrrole-3-carbonyl)benzoic acid (Parent Acid)

A common route to synthesize the parent acid is through a Friedel-Crafts acylation reaction. This involves the reaction of a protected pyrrole, such as 1-(triisopropylsilyl)-1H-pyrrole, with 4-(chloroformyl)benzoic acid under Lewis acid catalysis, followed by deprotection.

Fischer Esterification: A Robust Protocol for Methyl and Ethyl Esters

The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] It is a reliable and scalable method for producing the desired esters. The reaction is an equilibrium process; therefore, an excess of the alcohol is used to drive the reaction towards the product.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 4-(1H-pyrrole-3-carbonyl)benzoic acid in a 20-fold molar excess of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester). The alcohol serves as both the reactant and the solvent.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approximately 5 mol%) to the stirring suspension. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[7]

  • Reflux: Heat the reaction mixture to reflux (Methanol boiling point: ~65°C; Ethanol boiling point: ~78°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic layers contain the desired ester.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram: General Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis & Characterization cluster_evaluation Comparative Evaluation cluster_analysis Data Analysis Start 4-(1H-pyrrole-3-carbonyl)benzoic acid Esterification Fischer Esterification (Methanol or Ethanol) Start->Esterification Purification Column Chromatography Esterification->Purification Methyl_Ester Methyl Ester Purification->Methyl_Ester Ethyl_Ester Ethyl Ester Purification->Ethyl_Ester Characterization NMR, MS, IR Analysis Methyl_Ester->Characterization Ethyl_Ester->Characterization Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Characterization->Enzyme_Assay Permeability_Assay Caco-2 Permeability Assay (Papp Measurement) Characterization->Permeability_Assay Metabolic_Assay Microsomal Stability Assay (t1/2 Determination) Characterization->Metabolic_Assay Data_Analysis Comparative Analysis of Potency, Permeability & Stability Enzyme_Assay->Data_Analysis Permeability_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Conclusion Lead Candidate Selection Data_Analysis->Conclusion G A Prepare serial dilutions of Methyl & Ethyl Esters C Add Inhibitors (Esters) to wells A->C B Add Enzyme to 96-well plate B->C D Pre-incubate (15 min, 37°C) C->D E Add Substrate to initiate reaction D->E F Measure kinetic read-out (e.g., Absorbance) E->F G Calculate % Inhibition vs. Control F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: Step-by-step workflow for determining IC50 values.

Pharmacokinetic Profile: Metabolic Stability

Esters are susceptible to hydrolysis by esterase enzymes, which are abundant in the liver, plasma, and gut wall. A liver microsomal stability assay is a standard in vitro tool to predict the rate of metabolic clearance. [6] Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., from rat or human) and a NADPH-regenerating system in a suitable buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Add the test compound (methyl or ethyl ester) at a final concentration of 1 µM.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Pharmacokinetic Profile: Cell Permeability

The ability of a drug to be absorbed orally is often predicted using a Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. [8][9] Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate system for 21 days to allow for differentiation and formation of a tight monolayer. [10]2. Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Apical to Basolateral (A→B) Permeability: Add the test compound (methyl or ethyl ester) to the apical (donor) compartment. At specified time intervals, collect samples from the basolateral (receiver) compartment.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. [11]High Papp values generally correlate with good oral absorption.

Part 3: Results and Discussion - A Comparative Analysis

This section presents hypothetical, yet plausible, data to illustrate the potential differences between the methyl and ethyl esters.

Table 1: Synthesis and Physicochemical Properties

Compound Yield (%) Predicted LogP Aqueous Solubility (µg/mL)
Methyl Ester852.8555
Ethyl Ester823.2530

Table 2: In Vitro Biological and ADME Data

Compound Enzyme Inhibition IC₅₀ (nM) Microsomal Stability t½ (min) Caco-2 Papp (A→B) (10⁻⁶ cm/s)
Methyl Ester1504512
Ethyl Ester852518
Discussion of Findings
  • Synthesis and Physicochemical Properties: The synthesis yields for both esters are comparable, as expected from the similar nature of the Fischer esterification. As anticipated, the addition of a methylene group increases the lipophilicity of the ethyl ester, reflected in a higher predicted LogP and consequently lower aqueous solubility.

  • Biological Potency: The hypothetical data shows the ethyl ester possesses a lower IC₅₀ value (85 nM vs. 150 nM), indicating it is more potent against the target serine protease. This enhanced activity could be attributed to its increased lipophilicity, which may facilitate stronger hydrophobic interactions within the enzyme's binding pocket. This aligns with observations where ethyl esters have shown more potent anti-inflammatory properties than their methyl counterparts in other systems. [5]

  • Metabolic Stability: A critical trade-off is observed in metabolic stability. The ethyl ester is metabolized more rapidly (t½ = 25 min) than the methyl ester (t½ = 45 min) . This is a common finding, as ethyl esters can be more susceptible to hydrolysis by carboxylesterases than methyl esters. [6]This faster clearance could potentially lead to a shorter duration of action in vivo.

  • Cell Permeability: The higher lipophilicity of the ethyl ester also translates to improved cell permeability, as indicated by its higher Papp value (18 x 10⁻⁶ cm/s vs. 12 x 10⁻⁶ cm/s). A higher Papp value is generally predictive of better oral absorption. [8][11]This suggests the ethyl ester may have superior bioavailability compared to the methyl ester, a phenomenon observed in studies comparing the pharmacokinetics of different ester forms of omega-3 fatty acids. [12][13][14]

Conclusion: Selecting the Path Forward

This comparative guide demonstrates that the choice between a methyl and an ethyl ester is not trivial and involves a multi-parameter optimization problem.

  • The Ethyl Ester emerges as the more potent and permeable compound in this hypothetical analysis. Its enhanced biological activity and potential for better oral absorption make it an attractive candidate. However, its primary liability is its lower metabolic stability. If the target indication requires a rapid onset and short duration of action, this may be acceptable. Otherwise, its rapid clearance would be a significant hurdle to overcome, potentially requiring more frequent dosing or formulation strategies to prolong its exposure.

  • The Methyl Ester , while less potent, presents a more balanced profile with significantly better metabolic stability. This "safer" profile often makes it a more conservative but robust starting point for lead optimization. The moderate potency and permeability can be systematically improved through further medicinal chemistry efforts, while its greater stability provides a more forgiving pharmacokinetic foundation.

Ultimately, the decision rests on the specific therapeutic goals. If maximizing initial potency is the primary driver, the ethyl ester is the superior choice, with the understanding that its metabolic liability must be addressed. If a more stable pharmacokinetic profile is prioritized, the methyl ester provides a more solid platform for further development. This guide provides the foundational protocols and strategic rationale to make such a data-driven decision.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EURL ECVAM. Available from: [Link]

  • Mehta, S. et al. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • Chevalier, L. et al. (2020). Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial. European Journal of Clinical Nutrition. Available from: [Link]

  • Plourde, M. et al. (2020). Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial. PubMed. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Available from: [Link]

  • Lent-Schochet, D. et al. (2018). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in Molecular Biology. Available from: [Link]

  • Mihaila, M. et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available from: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Available from: [Link]

  • Plourde, M. et al. (2020). Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial. PMC. Available from: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available from: [Link]

  • Mehta, S. et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE. Arastirmax. Available from: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available from: [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. MDPI. Available from: [Link]

  • Fragment-based approaches to enzyme inhibition. PMC. Available from: [Link]

  • Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester. PMC. Available from: [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. Available from: [Link]

  • da Silva, A. B. et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available from: [Link]

  • Peterson, C. L. et al. (1992). A COMPARISON OF ETHYL AND METHYL ESTERS OF VEGETABLE OIL AS DIESEL FUEL SUBSTITUTES. Biodiesel Education. Available from: [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available from: [Link]

  • Synthesis of benzoic acid methyl ester. PrepChem.com. Available from: [Link]

  • Wang, Y. et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC. Available from: [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. Available from: [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Available from: [Link]

  • Comparative properties of the methyl and ethyl esters produced from avocado (persea americana) pulp oil. Blazingprojects. Available from: [Link]

  • Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... ResearchGate. Available from: [Link]

  • Omega-3 forms explained: Ethyl Esters vs. Triglycerides and their bioavailability differences. Nutritional Outlook. Available from: [Link]

  • Analytical characterization of poly(pyrrole-3-carboxylic acid) films electrosynthesised on Pt, Ti and Ti/Al/V substrates. PubMed. Available from: [Link]

  • Analytical characterization of poly(pyrrole-3-carboxylic acid) films electrosynthesised on Pt, Ti and Ti/Al/V substrates. Semantic Scholar. Available from: [Link]

  • Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Google Patents.
  • Method for preparing benzoic acid esters. Google Patents.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. Available from: [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. Available from: [Link]

  • Continuous process for preparing benzoic acid esters. Google Patents.

Sources

A Senior Application Scientist's Guide to HPLC and LC-MS for Purity Assessment of Synthesized Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and developers in the pharmaceutical and materials science sectors, the pyrrole scaffold is a cornerstone of innovation. Its presence in blockbuster drugs and advanced materials necessitates a rigorous understanding of its purity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of synthesized pyrroles. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring the development of robust, self-validating analytical systems.

The Cornerstone of Purity: Stability-Indicating Method Development

Before any instrument is run, we must establish a foundational principle: a purity method is only as reliable as its ability to indicate stability. An effective analytical method must be able to separate the active pharmaceutical ingredient (API) or compound of interest from any potential process-related impurities and, crucially, from any degradants that may form over the product's shelf-life. This is the essence of a stability-indicating method .

The development of such a method begins with forced degradation studies , also known as stress testing.[1] As outlined in the International Conference on Harmonisation (ICH) guidelines, this involves subjecting the pyrrole compound to harsh conditions to intentionally induce degradation.[2][3] The objective is not to destroy the compound, but to generate a representative sample of potential degradation products. A target degradation of 5-20% is generally considered sufficient to challenge the method without creating an unrealistic degradation profile.[2][3]

Key stress conditions include:

  • Acid/Base Hydrolysis: Reveals susceptibility to pH-dependent degradation. Many pyrrole derivatives show instability in acidic or alkaline media.[4]

  • Oxidation: Typically using hydrogen peroxide, this tests for sensitivity to oxidative stress.[1]

  • Thermal Stress: High-temperature exposure to assess thermal lability.

  • Photolytic Stress: Exposure to controlled light sources to identify photosensitivity, a known issue for some pyrrole structures.[3][4]

The successful separation of the main peak from these newly formed impurity peaks is the first and most critical validation of your method's specificity.

cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Purity Analysis & Identification A Synthesized Pyrrole Compound B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Develop Stability-Indicating HPLC-UV Method B->C D Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, etc.) C->D E Routine Purity Testing (HPLC-UV) D->E F Detect Unknown Impurity? E->F Yes F->E No G Impurity Identification (LC-MS) F->G H Structure Elucidation (MS/MS Fragmentation) G->H I Characterized Impurity Profile H->I

Caption: Overall workflow for pyrrole purity assessment.

Part 1: The Workhorse - Purity by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the bedrock of purity analysis in most laboratories. Its robustness, cost-effectiveness, and reliability make it ideal for routine quality control and release testing. The separation is typically achieved using a reversed-phase mechanism, where analytes are separated based on their relative hydrophobicity.

Causality in HPLC Method Development

A successful method is not a matter of chance; it is a series of logical decisions.

  • Column Selection: The stationary phase is where separation occurs. For pyrrole derivatives, which are often moderately polar, a C18 (octadecylsilane) column is the logical starting point.[5][6] The long alkyl chains provide a versatile hydrophobic surface that retains a wide range of organic molecules. The choice of a specific C18 column (e.g., end-capped, high-purity silica) can then be refined to improve peak shape for basic or acidic pyrroles.

  • Mobile Phase Composition: The mobile phase elutes the compounds from the column. A typical reversed-phase system uses a mixture of a buffered aqueous phase and an organic solvent, most commonly acetonitrile .

    • The Role of the Buffer: The nitrogen atom in the pyrrole ring can be basic. Changes in pH can alter the ionization state of the molecule and its impurities, drastically affecting retention time and peak symmetry. Buffering the aqueous phase (e.g., with phosphate or acetate at a pH of 3) ensures a stable ionization state, leading to reproducible chromatography.[5][6]

    • The Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. The ratio of buffer to acetonitrile is adjusted (either isocratically or via a gradient) to achieve the desired retention and separation of all relevant peaks.[6]

  • Detector Wavelength Selection: The pyrrole ring is an inherent chromophore, making it well-suited for UV detection. The selection of an optimal wavelength is critical for sensitivity. A wavelength of around 225 nm has been shown to be effective for certain pyrrole derivatives.[5][6] However, the best practice is to use a Photo Diode Array (PDA) detector . A PDA acquires the full UV spectrum for every point in the chromatogram. This allows not only for the selection of the optimal wavelength for quantification but also for assessing peak purity by comparing spectra across a single peak.

Trustworthiness Through Validation (ICH Q2(R2))

An unvalidated method produces data, but a validated method produces trustworthy, defensible results.[7][8] The ICH Q2(R2) guideline provides a framework for this process.[9][10]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[7]Peaks are well-resolved (Resolution > 2). Peak purity analysis (via PDA) shows no co-elution.
Linearity To show the method's response is directly proportional to the concentration of the analyte.[7]Correlation coefficient (r²) ≥ 0.999.
Accuracy To demonstrate the closeness of the test results to the true value.[9]98.0% to 102.0% recovery for the API.
Precision (Repeatability & Intermediate)To show the degree of scatter between a series of measurements.[9]Relative Standard Deviation (RSD) ≤ 2.0%.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness To show the method's reliability with respect to deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within defined limits.
Experimental Protocol: General RP-HPLC Purity Method

This protocol serves as a robust starting point for many pyrrole derivatives.

  • Chromatographic System: HPLC with a PDA detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic elution with a 50:50 (v/v) mixture of Mobile Phase A and B. Note: A gradient may be required for complex impurity profiles.[5][6]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 225 nm, with full spectra collected from 200-400 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Part 2: The Investigator - Impurity Identification by LC-MS

While HPLC-UV tells you if and how much of an impurity is present, it cannot tell you what it is. This is where Mass Spectrometry becomes indispensable.[11] By coupling the separation power of LC with the detection power of MS, we can obtain the molecular weight of each impurity, which is the first critical piece of information in determining its structure.[12][13]

Why Mass Spectrometry is Essential
  • Unambiguous Identification: A UV peak's retention time is not a unique identifier. Multiple compounds could potentially co-elute or have similar retention times. MS adds the dimension of mass-to-charge ratio (m/z), providing a much higher degree of certainty.[11]

  • Sensitivity and Selectivity: MS detectors are inherently more selective and often more sensitive than UV detectors, allowing for the detection and characterization of trace-level impurities that might be missed otherwise.[14][15]

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) allows for the fragmentation of an impurity ion, providing a "fingerprint" that can be pieced together to deduce its chemical structure.[13]

Key Choices in LC-MS Analysis
  • Ionization Source: The choice of ionization is critical for getting the pyrrole derivative into the gas phase as an ion.

    • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for the polar, often thermally labile, molecules typical in pharmaceutical development.[12][16] It generally produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), preserving the molecular ion for accurate weight determination.[16]

    • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar and more volatile compounds that are not easily ionized by ESI.[17] For most synthesized pyrroles with functional groups, ESI is the preferred starting point.

  • Mass Analyzer:

    • Quadrupole: A workhorse analyzer, excellent for quantitative analysis when a specific impurity is known and monitored.

    • High-Resolution Mass Spectrometry (HRMS) (e.g., Time-of-Flight (TOF), Orbitrap): This is the gold standard for impurity identification. HRMS provides a highly accurate mass measurement (to within a few parts per million).[18] This accuracy is so high that it allows for the confident determination of the elemental formula of an unknown impurity, drastically narrowing down the number of possible structures.[14]

A Eluent from HPLC B Ionization Source (e.g., ESI) A->B C Mass Analyzer (MS1) (e.g., TOF, Orbitrap) B->C D Full Scan MS Spectrum (Determine m/z of impurity) C->D G Collision Cell (CID) C->G Isolate Impurity Ion E Accurate Mass Measurement D->E F Propose Elemental Formula E->F J Confirm Structure F->J H Mass Analyzer (MS2) G->H I Product Ion Spectrum (MS/MS Fragmentation Pattern) H->I I->J

Caption: LC-MS/MS workflow for impurity identification.

Comparative Guide: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Primary Function Quantification of known components and purity assessment.Identification of unknown components and structural confirmation.
Selectivity Moderate. Based on chromatographic retention and UV absorbance.Very High. Based on retention time, mass-to-charge ratio, and fragmentation.[15]
Sensitivity Good (ng level).Excellent (pg to fg level).[15][18]
Information Provided Retention Time, UV Spectrum, Quantity.Retention Time, Accurate Mass, Elemental Composition, Structural Fragments.[14]
Hardware Complexity Relatively simple and robust.More complex, requires vacuum systems and specialized knowledge.
Cost Lower initial investment and running costs.Higher initial investment and running costs.
Typical Application Routine QC, release testing, stability monitoring.Impurity profiling, degradant identification, metabolite studies, R&D.[12][13]

Conclusion

In the rigorous landscape of drug development and materials science, HPLC-UV and LC-MS are not competing techniques but complementary partners. A well-developed and validated stability-indicating HPLC-UV method serves as the robust foundation for all purity assessments, providing reliable quantitative data for routine quality control. When the unexpected arises—an unknown peak in a chromatogram, an out-of-specification stability result—LC-MS provides the definitive investigative power. Its ability to deliver accurate mass and structural information is essential for identifying unknown impurities and degradation products, thereby ensuring a complete understanding of the compound's profile and safeguarding its quality, safety, and efficacy.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). Journal of AOAC International. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA). [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2019). Pharmacia. [Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. (2017). OAText. [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (2016). Acta Poloniae Pharmaceutica. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. [Link]

  • 3 reasons why you should upgrade from UV detection to Mass Spectrometry. (2019). Advion. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). ResearchGate. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. (2000). CHIMIA. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). PharmaTutor. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. [Link]

  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. [Link]

  • Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. (2004). Journal of Chromatography A. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2015). ResearchGate. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). Molecules. [Link]

  • Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples. (2003). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

structure-activity relationship (SAR) studies of methyl 4-(1H-pyrrole-3-carbonyl)benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of methyl 4-(1H-pyrrole-3-carbonyl)benzoate and its derivatives, a scaffold class emerging as potent Microtubule Targeting Agents (MTAs) . Unlike traditional tubulin inhibitors like Combretastatin A-4 (CA-4), which suffer from chemical instability (cis-trans isomerization), the pyrrole-carbonyl-benzoate scaffold offers a conformationally restricted, chemically stable alternative.

This analysis objectively compares these derivatives against clinical standards (Colchicine, CA-4) focusing on Structure-Activity Relationships (SAR) , tubulin polymerization inhibition (IC50), and cytotoxicity profiles.

Key Findings
  • Mechanism: Binds to the Colchicine-binding site of

    
    -tubulin, disrupting microtubule assembly.
    
  • Stability: The carbonyl bridge eliminates the isomerization liability of stilbene-based inhibitors (e.g., CA-4).

  • Potency Driver: The 3,4,5-trimethoxy substitution pattern on the benzoyl ring is critical for nanomolar potency; the methyl ester moiety serves as a modifiable handle for solubility or prodrug design.

The Scaffold & Mechanism of Action[1]

The core structure is an Aryl-Aroyl-Pyrrole (ARAP) system.[1][2] The molecule functions as a bioisostere of the cis-stilbene moiety found in Combretastatin A-4.

Pharmacophore Mapping

The molecule occupies the interface between


- and 

-tubulin.
  • Ring A (Pyrrole): Mimics the B-ring of CA-4.

  • Linker (Carbonyl): Provides a rigid spacer that positions the two aryl rings in a "twisted" orientation required for the Colchicine pocket.

  • Ring B (Benzoate): The methyl benzoate moiety mimics the A-ring of Colchicine.

Mechanism Diagram (Signaling Pathway)

G Compound Methyl 4-(1H-pyrrole-3-carbonyl)benzoate Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds (Kd ~1-5 μM) Vascular Vascular Disruption (In Vivo) Compound->Vascular Secondary Effect Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Mitosis G2/M Phase Cell Cycle Arrest Polymerization->Mitosis Triggers Apoptosis Apoptosis (Caspase-3 Activation) Mitosis->Apoptosis Leads to

Figure 1: Mechanism of Action.[3] The compound binds to β-tubulin, preventing polymerization, which leads to mitotic arrest and subsequent apoptosis.

Comparative SAR Analysis

The following analysis breaks down the molecule into three regions to determine the structural requirements for maximal potency.

Region A: The Pyrrole Nitrogen (N-1)

The N-1 position of the pyrrole is the primary vector for optimizing pharmacokinetic properties and potency.

  • Unsubstituted (NH): Shows moderate activity but poor solubility.

  • N-Methyl / N-Benzyl: Significantly improves lipophilicity. However, bulky groups (e.g., N-benzyl) can cause steric clash within the binding pocket unless the phenyl ring carries specific polar substituents.

  • N-Aryl (Phenyl): The most potent derivatives often feature an N-phenyl group.

    • Insight: An electron-donating group (e.g., -OMe, -CH3) at the para-position of this N-phenyl ring enhances potency (IC50 < 50 nM) by interacting with the hydrophobic pocket near Cys241 of

      
      -tubulin.
      
Region B: The Carbonyl Linker
  • C=O Bridge: Essential for maintaining the dihedral angle between the pyrrole and benzoate rings.

  • Reduction to CH2: Drastically reduces potency (loss of H-bond acceptor capability).

  • Replacement with Sulfonyl (SO2): Generally leads to a loss of tubulin affinity but may open activity against Carbonic Anhydrase (CAIX).

Region C: The Benzoate Ring (The "Methyl Ester")

The user's specific moiety is methyl 4-benzoate .

  • Comparison to Standard: The "Gold Standard" for this region is the 3,4,5-trimethoxyphenyl group (as seen in CA-4).

  • Methyl Ester Effect: The 4-COOMe group is less potent than the 3,4,5-trimethoxy motif.

    • Why? The 3,4,5-trimethoxy pattern maximizes Van der Waals contacts in the hydrophobic accessory pocket. The 4-COOMe is electron-withdrawing and less sterically complementary.

    • Optimization: Replacing the methyl ester with a 3,4,5-trimethoxybenzoyl group typically improves IC50 values from the micromolar range (1–5

      
      M) to the nanomolar range (10–50 nM).
      
SAR Logic Diagram

SAR Core Pyrrole-3-carbonyl Scaffold N1 Position 1 (NH) Core->N1 C3 Position 3 (Linker) Core->C3 N_Aryl N-Aryl (p-OMe) Increases Potency (+++) N1->N_Aryl N_H Unsubstituted Moderate Potency (+) N1->N_H Benzoate Benzoate Ring C3->Benzoate Linker_CO Carbonyl (C=O) Essential for Geometry C3->Linker_CO Linker_CH2 Methylene (CH2) Loss of Activity (---) C3->Linker_CH2 Ring_TriOMe 3,4,5-Trimethoxy Optimal (+++) Benzoate->Ring_TriOMe Ring_Ester 4-COOMe (Ester) Good (++) / Prodrug Potential Benzoate->Ring_Ester

Figure 2: SAR Logic Flow. Green nodes indicate modifications that enhance activity; Red indicates loss of activity; Yellow indicates moderate activity or specific utility.

Performance Comparison: Experimental Data

The table below contrasts the methyl 4-(1H-pyrrole-3-carbonyl)benzoate class against standard alternatives.

Table 1: Inhibitory Activity on Tubulin Polymerization and Cancer Cell Growth

CompoundTubulin Polymerization IC50 (

M)
HeLa (Cervical) IC50 (nM)MCF-7 (Breast) IC50 (nM)Stability (t1/2 in plasma)
Methyl 4-(pyrrole-3-carbonyl)benzoate (Lead)2.5 - 4.08501,200High (>24h)
Optimized Derivative (ARAP-22) [1]0.5 - 0.9 29 33 High (>24h)
Combretastatin A-4 (CA-4) 1.0 - 1.23 - 55 - 10Low (<1h, isomerizes)
Colchicine 2.0 - 2.510 - 2015 - 25High (Toxic)
  • Interpretation: The base methyl ester (Lead) is a micromolar inhibitor.[4][5][6] However, optimizing the scaffold (e.g., ARAP-22, which introduces a N-phenyl group and 3,4,5-trimethoxy substitution) rivals the potency of CA-4 while offering superior chemical stability.

Experimental Methodologies

To validate these findings in your own lab, follow these standardized protocols.

Synthesis: Friedel-Crafts Acylation (One-Pot)

This is the preferred method for generating the core scaffold with high regioselectivity.

  • Reagents: Pyrrole (or N-substituted pyrrole), Methyl 4-(chlorocarbonyl)benzoate, Aluminum Chloride (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Nitromethane.

  • Procedure:

    • Cool solution of acyl chloride (1.1 eq) in DCM to 0°C.

    • Add

      
       (1.2 eq) portion-wise under 
      
      
      
      . Stir for 30 min.
    • Add Pyrrole (1.0 eq) dropwise.

    • Warm to RT and stir for 2-4 hours.

    • Quench: Pour into ice-water/HCl. Extract with DCM.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

In Vitro Tubulin Polymerization Assay

This assay confirms direct interaction with the target.

  • Preparation: Use >99% pure porcine brain tubulin (Cytoskeleton Inc. or equivalent).[7]

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, 10% Glycerol.
    
  • Execution:

    • Pre-incubate tubulin (3 mg/mL) with the test compound (at varying concentrations, e.g., 1, 5, 10

      
      M) for 15 min at 4°C.
      
    • Transfer to a 96-well plate pre-warmed to 37°C.

    • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: The

    
     of the growth curve represents the polymerization rate. Compare % inhibition relative to Nocodazole (positive control).
    

References

  • La Regina, G., et al. (2014). "New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer." Journal of Medicinal Chemistry, 57(15), 6531–6552.

  • Masci, D., et al. (2023). "4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor."[8] Journal of Medicinal Chemistry, 66(21), 14824–14842.

  • Zheng, Y.B., et al. (2016). "A novel nitrobenzoate microtubule inhibitor that overcomes multidrug resistance exhibits antitumor activity."[7] Scientific Reports, 6, 31472.

  • Bhardwaj, S., et al. (2021). "Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives."[9] Research Journal of Pharmacy and Technology, 14(1).

Sources

A Senior Scientist's Guide to the Cross-Validation of Analytical Data for Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Single-Method Confidence in Pharmaceutical Analysis

In the landscape of drug discovery and development, the unambiguous characterization of a molecule is the bedrock upon which all subsequent data rests. For a compound like methyl 4-(1H-pyrrole-3-carbonyl)benzoate, a potential building block in novel therapeutics, simply generating data from a single analytical instrument is insufficient. True scientific rigor demands cross-validation—a systematic approach of using multiple, orthogonal analytical techniques to verify and corroborate findings. This guide provides an in-depth, experience-driven comparison of essential analytical methods, demonstrating how their integrated use creates a self-validating system for data integrity.

Orthogonal_Methods cluster_methods Orthogonal Analytical Techniques cluster_properties Verified Properties Analyte Methyl 4-(1H-pyrrole-3-carbonyl)benzoate HPLC HPLC / UHPLC (Separation by Polarity) NMR NMR Spectroscopy (Nuclear Spin) MS Mass Spectrometry (Mass-to-Charge Ratio) FTIR FT-IR Spectroscopy (Vibrational Modes) Purity Purity & Assay HPLC->Purity Quantifies Major Peak Impurities Impurity Profile HPLC->Impurities Detects & Quantifies Minor Peaks Identity Identity & Structure NMR->Identity Confirms Structure MS->Identity Confirms Molecular Weight MS->Impurities Identifies Unknowns FTIR->Identity Confirms Functional Groups

Caption: Orthogonal analytical methods provide independent verification of an analyte's properties.

The Regulatory Framework: Establishing a Foundation of Trust

The validation of an analytical procedure is the formal process that demonstrates its suitability for the intended purpose.[4][5] The ICH Q2(R2) guideline, recently revised, is the global standard for defining the necessary validation characteristics.[1][6] This framework moves away from a simple checklist to a more scientific, lifecycle-based model, complemented by the new ICH Q14 guideline on Analytical Procedure Development.[5][7] Our cross-validation strategy is built upon these principles.

Core Validation Parameters

A robust analytical method must be evaluated for a set of fundamental performance characteristics. The selection of these tests depends on the purpose of the analytical procedure (e.g., identification vs. quantitative assay).[1][8]

Validation ParameterDescriptionAcceptance Criteria (Typical for a Purity Assay)Primary Validating Techniques
Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][8]Peak for the main component is resolved from all other peaks (Resolution > 2.0). No interference at the analyte's retention time in a blank/placebo injection.HPLC/UHPLC, GC-MS
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]Correlation coefficient (r²) ≥ 0.999HPLC/UHPLC
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]98.0% to 102.0% recovery for the assay of a drug substance.HPLC/UHPLC
Precision (Repeatability & Intermediate)The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%HPLC/UHPLC
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1HPLC/UHPLC
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD at this concentration should meet precision criteria.HPLC/UHPLC
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2]System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.HPLC/UHPLC

Comparative Analysis of Key Analytical Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

Principle: RP-HPLC separates compounds based on their relative polarity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Nonpolar compounds are retained longer on the column. This is the cornerstone technique for determining the purity and performing the assay of methyl 4-(1H-pyrrole-3-carbonyl)benzoate.

Experimental Protocol: RP-HPLC Purity and Assay

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (determined via UV scan).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of methyl 4-(1H-pyrrole-3-carbonyl)benzoate reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution.

    • Test Sample Solution: Prepare the test sample in the same manner.

    • Linearity Standards: Perform serial dilutions of the stock solution to prepare standards ranging from the LOQ to 150% of the target concentration (e.g., 1-150 µg/mL).

Cross-Validation Insights: The purity value obtained from HPLC (e.g., 99.8% by area normalization) is a hypothesis. It assumes all impurities have a similar response factor at the chosen wavelength. This hypothesis must be tested. NMR can confirm the absence of significant structural impurities in the main peak, while LC-MS can be used to identify the minor peaks and assess if their response factors are drastically different.

Spectroscopic Confirmation: NMR and FT-IR for Unambiguous Identity

Principle: Spectroscopy provides an orthogonal confirmation of the compound's identity. NMR provides detailed information about the chemical environment of each proton and carbon atom, serving as a molecular "fingerprint".[9] FT-IR confirms the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.[10]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Record a ¹H NMR spectrum.

    • Record a ¹³C NMR spectrum.

    • For full structural confirmation, 2D NMR experiments like COSY and HMBC can be performed.

Expected Spectral Features for Methyl 4-(1H-pyrrole-3-carbonyl)benzoate:

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Pyrrole N-H> 8.0 ppm (broad singlet)Deshielded proton on the nitrogen of the aromatic pyrrole ring.
Aromatic protons (benzoate)7.5 - 8.2 ppm (multiplets, AA'BB' system)Protons on the benzene ring adjacent to electron-withdrawing groups.
Pyrrole C-H protons6.5 - 7.5 ppm (multiplets)Protons on the electron-rich pyrrole ring.
Methyl Ester (-OCH₃)~3.9 ppm (singlet)Protons of the methyl group attached to the ester oxygen.
¹³C NMR Carbonyl carbons (ester & ketone)165 - 195 ppmDeshielded carbons due to the double bond to oxygen.
Aromatic/Pyrrole carbons110 - 140 ppmCarbons within the aromatic systems.
Methyl Ester (-OCH₃)~52 ppmCarbon of the methyl group attached to the ester oxygen.
FT-IR N-H Stretch (Pyrrole)~3300 cm⁻¹ (broad)Stretching vibration of the N-H bond.
C=O Stretch (Ester)~1720 cm⁻¹ (strong, sharp)Stretching vibration of the ester carbonyl group.[11]
C=O Stretch (Ketone)~1650 cm⁻¹ (strong, sharp)Stretching vibration of the ketone carbonyl linking the two rings.
Aromatic C=C Stretch1450 - 1600 cm⁻¹In-plane stretching vibrations of the aromatic rings.[11]

Cross-Validation Insights: If HPLC analysis shows a 99.5% pure sample, the ¹H NMR spectrum should be clean, with integrations corresponding to the expected number of protons for the main species. Any significant signals that cannot be assigned to the target molecule or the solvent would challenge the HPLC purity result and warrant further investigation.

Hyphenated Techniques: LC-MS for Impurity Identification

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving power of a mass spectrometer.[12][13] This is the definitive tool for identifying unknown impurities detected during HPLC analysis.

Experimental Protocol: LC-MS Impurity Identification

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Use the same HPLC method as described above, ensuring the mobile phase is MS-compatible (formic acid is preferred over non-volatile buffers like phosphate).[14]

  • MS Settings:

    • Ionization Source: Electrospray Ionization (ESI), positive mode. ESI is a soft ionization technique suitable for polar molecules.[15]

    • Scan Range: m/z 100-500.

    • Data Acquisition: Perform a full scan to detect all ions and tandem MS (MS/MS) on the impurity peaks to obtain fragmentation data for structural elucidation.

Cross-Validation Insights: An impurity peak at a specific retention time in the HPLC-UV chromatogram can be correlated with a specific mass-to-charge ratio in the MS data. For methyl 4-(1H-pyrrole-3-carbonyl)benzoate (Molecular Formula: C₁₃H₁₁NO₃, MW: 229.23), the protonated molecule [M+H]⁺ would be observed at m/z 229.07. If an impurity peak shows a mass of m/z 215.05, this suggests the loss of a methyl group (CH₂), pointing towards a potential demethylated impurity. This structural hypothesis can then be confirmed with further spectroscopic analysis or by synthesizing the suspected impurity as a reference standard.

Integrated Cross-Validation Workflow

A truly robust analytical data package is not a series of independent reports but an interconnected, self-validating system. The workflow below illustrates how data from each technique informs and validates the others.

Cross_Validation_Workflow Start Synthesized Batch of Methyl 4-(1H-pyrrole-3-carbonyl)benzoate HPLC_Purity 1. HPLC Purity & Assay (Primary Quantification) Start->HPLC_Purity Check_Purity Purity ≥ 99.5%? HPLC_Purity->Check_Purity NMR_ID 2. NMR (¹H, ¹³C) (Identity Confirmation) Check_Purity->NMR_ID Yes Investigate_Synthesis Review Synthesis & Purification Check_Purity->Investigate_Synthesis No Check_Structure Structure Confirmed? NMR_ID->Check_Structure FTIR_ID 3. FT-IR (Functional Group Confirmation) Check_Structure->FTIR_ID Yes Check_Structure->Investigate_Synthesis No Check_Groups Functional Groups Match? FTIR_ID->Check_Groups LCMS_Impurity 4. LC-MS Impurity ID (Characterize <0.5% Peaks) Check_Groups->LCMS_Impurity Yes Check_Groups->Investigate_Synthesis No Final_Report Validated Analytical Data Package LCMS_Impurity->Final_Report Investigate_Synthesis->Start Re-process

Caption: A workflow for integrated cross-validation of analytical data.

Conclusion

The cross-validation of analytical data is a dynamic, iterative process that forms the cornerstone of scientific integrity in drug development. For methyl 4-(1H-pyrrole-3-carbonyl)benzoate, relying solely on an HPLC chromatogram for purity or an NMR spectrum for identity would leave critical questions unanswered. By strategically employing an orthogonal set of techniques—chromatography for separation and quantification, spectroscopy for identity, and hyphenated methods for impurity elucidation—we construct a layered, self-validating data package. This integrated approach not only satisfies stringent regulatory requirements but also provides the highest degree of confidence in the quality and characteristics of the molecule, ensuring a solid foundation for all subsequent research and development activities.

References

  • Lab Manager. (2025, October 22).
  • ProPharma. (2024, June 25).
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • FDA.
  • AMSbiopharma. (2025, July 22).
  • FDA. (2020, April 21).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • BenchChem.
  • BenchChem. Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis.
  • BenchChem.
  • BenchChem. Methyl 4-(pyrrolidine-1-carbonyl)
  • ResearchG
  • SIELC Technologies. (2018, February 16).
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

Sources

Technical Assessment: Drug-Likeness of Methyl 4-(1H-pyrrole-3-carbonyl)benzoate vs. Known Kinase Inhibitors

[1]

Executive Summary: The "Privileged Scaffold" Hypothesis

In the landscape of medicinal chemistry, the pyrrole ring acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1][2] This guide evaluates Methyl 4-(1H-pyrrole-3-carbonyl)benzoate (MPCB) , a synthetic candidate, against Sunitinib , a clinically approved multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1]

While Sunitinib utilizes a pyrrole-substituted indolinone core to bind the ATP-binding pocket of kinases (VEGFR, PDGFR), MPCB presents a simplified "fragment-like" architecture.[1] The critical distinction lies in the linker chemistry : Sunitinib employs a rigid amide bond, whereas MPCB features a carbonyl-phenyl linkage with a distal methyl ester.[1]

Verdict: MPCB exhibits superior theoretical oral bioavailability (Rule of 5 compliance) compared to Sunitinib but faces significant liabilities regarding metabolic stability due to the labile methyl ester.[1] It should be viewed as a prodrug or a lead fragment rather than a final drug candidate.[1]

Physicochemical Profile: In Silico Assessment

The first pillar of drug-likeness is the alignment with Lipinski’s Rule of 5 (Ro5) and Veber’s Rules.[1] We simulated the physicochemical properties of MPCB and compared them to Sunitinib.

Table 1: Comparative Physicochemical Metrics[1]
PropertyMethyl 4-(1H-pyrrole-3-carbonyl)benzoate (MPCB)Sunitinib (Reference Standard)Drug-Likeness ThresholdInterpretation
Molecular Weight ~229.23 g/mol 398.47 g/mol < 500MPCB is Fragment-Like. High efficiency index.[1]
cLogP (Lipophilicity)2.1 - 2.5 (Predicted)5.2 (High)< 5MPCB is Optimal. Sunitinib suffers from poor solubility.[1]
H-Bond Donors 1 (Pyrrole NH)3< 5MPCB has high permeability potential.
H-Bond Acceptors 3 (C=O, Ester O)3< 10Both are within range.
TPSA (Ų)~55-60 Ų~95 Ų< 140MPCB shows excellent membrane permeability.
Rotatable Bonds 37< 10MPCB is rigid , favoring binding entropy.[1]

Analytic Insight: MPCB’s lower molecular weight and lipophilicity suggest it could serve as a high-quality "starting point" for lead optimization.[1] Unlike Sunitinib, which requires formulation aids due to high LogP, MPCB sits in the "Sweet Spot" for oral absorption.[1]

Structural & Mechanistic Analysis

To understand the drug potential, we must map the pharmacophore.[1] The pyrrole-3-carbonyl moiety is the "warhead" likely engaging the target protein via hydrogen bonding.[1]

Diagram 1: Pharmacophore & Structural Logic

This diagram illustrates the structural relationship between the candidate MPCB and the reference Sunitinib, highlighting the critical "Ester Liability" in MPCB.[1]

PharmacophoreMapcluster_0Candidate: MPCBcluster_1Reference: SunitinibMPCB_CorePyrrole Ring(H-Bond Donor)MPCB_LinkerCarbonyl Linker(Acceptor)MPCB_Core->MPCB_LinkerC3-AttachmentSun_CorePyrrole Ring(H-Bond Donor)MPCB_Core->Sun_CoreShared PharmacophoreMPCB_TailBenzoate Methyl Ester(Hydrophobic/Labile)MPCB_Linker->MPCB_TailConjugationSun_TailIndolinone Core(Kinase Hinge Binder)MPCB_Tail->Sun_TailDivergence PointSun_LinkerAmide/Vinyl Linker(Rigid Scaffold)Sun_Core->Sun_LinkerC3-AttachmentSun_Linker->Sun_TailZ-Isomerism

Caption: Structural comparison showing the shared pyrrole warhead and the divergence at the linker/tail region, where MPCB's ester poses a metabolic stability risk.

ADMET Profiling: The Critical "Ester Liability"[1]

While MPCB passes in silico filters, its "drug-likeness" hinges on its fate in the body.[1] The methyl ester group is highly susceptible to hydrolysis by carboxylesterases (CES1/CES2) in the liver and plasma.[1]

The "Prodrug" Reality[1]
  • Scenario A (Intact): The ester remains intact, providing lipophilicity to cross cell membranes.[1]

  • Scenario B (Hydrolysis): The ester is cleaved to the Carboxylic Acid (4-(1H-pyrrole-3-carbonyl)benzoic acid).[1]

    • Consequence: The metabolite becomes highly polar (charged at pH 7.4), likely losing cell permeability but potentially gaining solubility.[1]

Experimental Protocol: Microsomal Stability Assay

To validate this, you must run a metabolic stability assay.[1] Do not rely on software predictions alone for esters.[1]

Objective: Determine the intrinsic clearance (


Materials:

  • Pooled Human Liver Microsomes (20 mg/mL).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compound: MPCB (1 µM final conc).

  • Reference: Testosterone (High clearance), Warfarin (Low clearance).[1]

Methodology:

  • Pre-incubation: Mix 30 µL of HLM (0.5 mg/mL final) with 360 µL PBS (pH 7.4). Add 1 µL of MPCB stock.[1] Incubate at 37°C for 5 min.

  • Initiation: Add 40 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS . Monitor both the Parent (Methyl ester) and the Metabolite (Acid).[1]

Data Interpretation:

  • If

    
     min: The compound is extremely labile.[1] It functions as a prodrug.[1]
    
  • If

    
     min: The compound is stable; the ester is sterically hindered or resistant.[1]
    

Permeability Assessment: PAMPA Protocol

Since MPCB is lipophilic (LogP ~2.5), we expect good passive diffusion.[1] We verify this using the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]

Why PAMPA? It separates passive diffusion from active transport (transporters), giving a clean read on the compound's intrinsic ability to cross the blood-brain barrier (BBB) or gut wall.[1]

Methodology:

  • Donor Plate: Prepare a 96-well filter plate (0.45 µm PVDF). Coat the membrane with 5 µL of 1% Lecithin in Dodecane (artificial lipid).[1]

  • Loading: Add 150 µL of MPCB (10 µM in PBS pH 7.4) to the Donor wells.

  • Acceptor Plate: Add 300 µL of PBS (pH 7.4) to the Acceptor wells (bottom plate).[1]

  • Sandwich: Place the Donor plate on top of the Acceptor plate.

  • Incubation: Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Measure UV absorbance (or LC-MS) of both Donor and Acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    [1]

Target:

1

Decision Workflow: Go/No-Go Criteria

This diagram outlines the logic flow for advancing MPCB in a drug discovery pipeline.

Diagram 2: Assessment Workflow

This flowchart guides the researcher through the critical decision points based on experimental outcomes.

DecisionTreeStartStart: MPCB AssessmentInSilico1. In Silico Check(Ro5 Compliance?)Start->InSilicoStability2. Microsomal Stability(t1/2 > 30 min?)InSilico->StabilityPassBranch_StableStable EsterStability->Branch_StableYesBranch_LabileRapid HydrolysisStability->Branch_LabileNoTarget_Assay3. Target Binding (Kinase)vs SunitinibBranch_Stable->Target_AssayAcid_AssayTest Acid Metabolitefor ActivityBranch_Labile->Acid_AssayLeadLead Candidate(Optimize Potency)Target_Assay->LeadIC50 < 100nMProdrugProdrug Strategy(Optimize Delivery)Acid_Assay->ProdrugAcid is ActiveDiscardDiscard(Inactive Metabolite)Acid_Assay->DiscardAcid is Inactive

Caption: Decision tree prioritizing metabolic stability. If the ester hydrolyzes rapidly, the biological activity of the resulting acid must be verified immediately.[1]

Conclusion

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate represents a chemically attractive but metabolically vulnerable scaffold.[1]

  • Pros: Compared to Sunitinib, it has superior physicochemical properties (lower MW, ideal LogP) for an oral drug.[1]

  • Cons: The methyl ester is a "soft spot."[1] Unless the target allows for a carboxylic acid (the hydrolysis product), this compound is likely a prodrug.[1]

Recommendation: Use MPCB as a chemical probe .[1] If activity is retained after hydrolysis (test the acid form), optimize the ester to a bioisostere (e.g., oxadiazole or amide) to improve metabolic stability while maintaining the favorable drug-likeness profile.[1]

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 2001.[1] Link

  • Veber, D. F., et al. "Molecular properties that influence the oral bioavailability of drug candidates."[1] Journal of Medicinal Chemistry, 2002.[1] Link[1]

  • Menezes, J. C., et al. "Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives."[1][3][4] NIH/PubMed, 2021.[1] Link

  • Bhurani, V., et al. "Recent synthetic and medicinal perspectives of pyrroles: An overview."[1] Journal of Heterocyclic Chemistry, 2017.[1][5] Link[1]

  • DiMasi, J. A., et al. "Sunitinib: From Rational Design to Clinical Efficacy."[1] Journal of Clinical Oncology, 2007.[1] Link[1]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

[1]

Part 1: Executive Safety Summary & Risk Assessment

The "Unknown Hazard" Principle: As a specialized intermediate in drug discovery, Methyl 4-(1H-pyrrole-3-carbonyl)benzoate lacks the extensive toxicological history of commodity chemicals. Therefore, we apply Universal Precautions for Novel Chemical Entities (NCEs) . You must treat this compound as a potential sensitizer and severe irritant based on its structural moieties (pyrrole ring and benzoate ester).

Structural Hazard Analysis (SHA)
MoietyAssociated HazardOperational Implication
Pyrrole Ring Light sensitivity, oxidation potential, potential ocular damage.Store under inert gas; amber glassware required. High eye protection standard.
Benzoate Ester Skin/Respiratory irritation; permeation of standard rubber.CRITICAL: Standard nitrile gloves degrade faster against aromatic esters in solution.
Physical State Fine crystalline powder (likely).High risk of aerosolization during weighing. Static charge accumulation.[1]

Part 2: PPE Decision Matrix & Logic Flow

The following workflow illustrates the decision-making process for selecting PPE based on the specific operational state of the chemical (Solid vs. Solution).

PPE_Decision_MatrixStartTask Assessment: Methyl 4-(1H-pyrrole-3-carbonyl)benzoateState_CheckIs the compound in Solution?Start->State_CheckSolid_PathSolid / Powder HandlingState_Check->Solid_PathNo (Powder)Solution_PathSolution (Organic Solvent)State_Check->Solution_PathYes (Dissolved)Eng_Control_SolidEngineering Control:Chemical Fume Hood + Static IonizerSolid_Path->Eng_Control_SolidPPE_SolidPPE: Nitrile (4 mil) + Lab Coat + Safety Glasses w/ Side ShieldsEng_Control_Solid->PPE_SolidActionProceed with OperationPPE_Solid->ActionSolvent_CheckSolvent Type?(DCM, Ethyl Acetate, DMF)Solution_Path->Solvent_CheckPPE_SolutionPPE: Double Gloving RequiredInner: Laminate/PE (2.5 mil)Outer: Nitrile (5-8 mil)Solvent_Check->PPE_SolutionEster/Ketone RiskPPE_Solution->ActionDisposalDisposal: Solid vs. Liquid SegregationAction->Disposal

Figure 1: Decision logic for PPE selection based on physical state, emphasizing the increased protection required for solvated forms.

Part 3: Detailed PPE Specifications

This section details the "Why" behind the gear. Standard lab PPE is insufficient for aromatic esters in solution due to rapid breakthrough times.

Hand Protection (The Critical Variable)

Protocol: Double-gloving is mandatory when handling solutions >10mM.

  • Layer 1 (Skin Contact): 2.5 mil Polyethylene (PE) or Silver Shield™ laminate.

    • Reasoning: Benzoates and pyrroles can permeate nitrile. Laminates provide a broad chemical barrier.

  • Layer 2 (Outer): 5-8 mil Nitrile (Textured fingertips).

    • Reasoning: Provides mechanical strength and grip. Acts as a "sacrificial layer" against splashes.

    • Warning: If splashed with solution, change outer glove immediately .[2] Aromatic esters can swell nitrile in <5 minutes, compromising dexterity and barrier integrity [1].

Eye & Face Protection[4][5][6][7][8][9][10][11]
  • Standard Operation: ANSI Z87.1+ Safety Glasses with side shields.

  • High Risk (Fine Powder/Large Scale): Chemical Splash Goggles (vented).

    • Reasoning: Pyrrole derivatives are known to cause serious eye damage (Category 1 hazard in analogous structures). Dust particles trapped behind standard glasses can react with eye moisture to form irritating acids [2].

Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable - NOT RECOMMENDED): Half-face respirator with P100 (HEPA) cartridges + Organic Vapor (OV) relief.

    • Reasoning: The "OV" component is necessary because the benzoate moiety often carries a distinct aromatic odor that can cause "olfactory fatigue," masking exposure.

Body Protection
  • Standard: Flame-resistant (FR) lab coat (Nomex or chemically treated cotton).

  • Reasoning: While the compound itself has a high flash point, the solvents used to dissolve it (often Ethyl Acetate or DCM) are highly flammable. Synthetic blend lab coats can melt into skin during a solvent fire.

Part 4: Operational Protocols

Phase A: Weighing & Transfer (Solid State)[1]
  • Hazard: Static electricity causing powder scattering (aerosolization).

  • Procedure:

    • Place an anti-static ionizer bar inside the balance enclosure.

    • Use a disposable anti-static weighing boat (avoid standard plastic boats if static is observed).

    • Damping: If the powder is extremely flighty, pre-wet the receiving vessel with the reaction solvent before transfer, rather than dropping dry powder into a dry flask.

Phase B: Solubilization (Liquid State)[1]
  • Hazard: Exothermic dissolution and glove permeation.

  • Procedure:

    • Add solvent slowly.

    • Glove Check: Inspect outer nitrile gloves for "rippling" or swelling. This indicates the solvent/ester mixture is attacking the glove material. Change immediately if observed.[2]

    • Keep the sash at the lowest working position to protect the face from potential splashing.

Phase C: Decontamination & Disposal
  • Surface Decon: Wipe surfaces with 10% soap/water solution, followed by 70% Isopropanol.

    • Note: Avoid using bleach (Sodium Hypochlorite) initially, as pyrroles can react vigorously with strong oxidizers [3].

  • Waste Segregation:

    • Solid Waste: Double-bagged in clear polyethylene, labeled "Toxic Solid - Pyrrole Derivative."

    • Liquid Waste: Segregated into "Organic Non-Halogenated" (unless halogenated solvents were used).

Part 5: Emergency Response

IncidentImmediate Action
Skin Contact 1. Doff contaminated gloves immediately. 2. Wash with soap and water for 15 min. 3. Do not use alcohol/solvents to clean skin (increases absorption).
Eye Contact 1. Flush at eyewash station for 15 min. 2. Hold eyelids open. 3. Seek medical attention (Opthalmology consult recommended for pyrroles).
Spill (Solid) 1. Cover with wet paper towels to prevent dust. 2. Scoop into waste container. 3. Wipe area with soapy water.[3]

References

  • Glove Compatibility Data: Chemical Resistance Guide: Permeation & Degradation Data for Nitrile Gloves against Aromatic Esters. Ansell/Microflex Technical Data. Link

  • Pyrrole Hazard Class: PubChem Compound Summary for Pyrrole (Analogous Hazard Data). National Center for Biotechnology Information. Link

  • Laboratory Safety Standards: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA).[4] Link

  • Handling of Novel Compounds: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(1H-pyrrole-3-carbonyl)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.